(2-Cyanobenzyl)boronic acid
Description
Properties
IUPAC Name |
(2-cyanophenyl)methylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4,11-12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGHTOOQOLWBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC=CC=C1C#N)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.97 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of (2-Cyanobenzyl)boronic acid
Introduction: The Structural and Functional Significance of (2-Cyanobenzyl)boronic acid
(2-Cyanobenzyl)boronic acid is a bifunctional organic compound featuring a boronic acid group [-B(OH)₂] and a cyano group (-C≡N) attached to a benzyl scaffold. This unique arrangement of functional groups makes it a valuable building block in synthetic organic chemistry and a molecule of interest in medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property exploited in sensors for saccharides and in drug delivery systems.[1][2] The cyano group, a versatile synthetic handle, can be transformed into various other functional groups, further expanding its utility.
A comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of (2-Cyanobenzyl)boronic acid before its use in downstream applications. This guide provides an in-depth analysis of the expected spectroscopic signatures of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. The methodologies and interpretations presented herein are grounded in established principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in (2-Cyanobenzyl)boronic acid. We will examine ¹H, ¹³C, and ¹¹B NMR, as each provides unique and complementary information.
A critical consideration for NMR analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[3] This oligomerization can lead to complex and poorly resolved spectra.
Expertise-Driven Insight: To ensure a monomeric state in solution and obtain sharp, interpretable NMR spectra, the use of a Lewis basic solvent is essential. Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are excellent choices as they form adducts with the boronic acid, breaking up the boroxine trimers.[3][4] The B-OH protons will typically exchange with the solvent, rendering them invisible in protic solvents like CD₃OD.
¹H NMR Spectroscopy
¹H NMR will confirm the presence and connectivity of the non-exchangeable protons on the benzyl and aromatic moieties.
Expected Chemical Shifts (in CD₃OD, relative to TMS):
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| Ar-H (4 protons) | 7.2 - 7.8 | Multiplet (m) | ~7-8 | Aromatic protons in a substituted benzene ring. The electron-withdrawing nature of the CN and B(OH)₂ groups will cause downfield shifts. |
| -CH ₂-B | ~3.2 - 3.5 | Singlet (s) | N/A | Benzylic protons adjacent to the boronic acid group. The specific shift can be influenced by the ortho-cyano group.[5] |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.
Expected Chemical Shifts (in CD₃OD, relative to TMS):
| Carbon Assignment | Expected δ (ppm) | Rationale |
|---|---|---|
| C ≡N | 118 - 125 | The cyano carbon is characteristically shifted. |
| Ar-C (6 carbons) | 125 - 145 | Aromatic carbons will appear in this region. The carbon attached to the boronic acid (ipso-carbon) may be difficult to observe due to quadrupolar relaxation from the boron nucleus.[6][7] |
| -C H₂-B | 30 - 40 | The benzylic carbon. Its signal may be broad due to coupling with the boron atom.[8] |
¹¹B NMR Spectroscopy
¹¹B NMR is a definitive technique for characterizing boronic acids, providing direct insight into the chemical environment and hybridization state of the boron atom.[9]
Expertise-Driven Insight: The chemical shift in ¹¹B NMR is highly sensitive to the coordination number of the boron atom. A trigonal planar (sp²) boronic acid will have a different chemical shift than a tetrahedral (sp³) boronate ester or adduct.[10] In a solvent like methanol, an equilibrium between the free acid and a methoxy-boronate species may exist.
Expected Chemical Shift (in CD₃OD, relative to BF₃·OEt₂):
| Boron Species | Expected δ (ppm) | Rationale |
|---|---|---|
| R-B(OH)₂ / R-B(OMe)₂ | 25 - 30 | This range is characteristic of trigonal (sp²) aryl boronic acids and their corresponding esters.[11] |
| R-B(OH)₃⁻ / R-B(OMe)₃⁻ | 3 - 10 | If a strong Lewis base is present or the pH is high, a tetrahedral (sp³) species will form, shifting the signal significantly upfield.[10][11] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of (2-Cyanobenzyl)boronic acid and dissolve it in ~0.7 mL of deuterated methanol (CD₃OD).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more).
-
¹¹B NMR Acquisition: Acquire the spectrum using a boron-specific probe or by tuning the broadband probe to the ¹¹B frequency. Use a broad spectral width and a relaxation delay appropriate for the quadrupolar boron nucleus.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CD₃OD: δH ~3.31 ppm; δC ~49.0 ppm) or an internal standard. For ¹¹B NMR, use an external reference like BF₃·OEt₂.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in the molecule by identifying their characteristic vibrational frequencies.
Expertise-Driven Insight: The O-H stretch of the boronic acid will be a very broad band due to extensive hydrogen bonding. The C≡N stretch is a sharp, intense peak and serves as a highly diagnostic fingerprint for the molecule. The formation of a boroxine anhydride upon dehydration would result in the disappearance of the B-OH stretch and the appearance of strong B-O-B stretching bands.[12]
Expected Characteristic IR Absorptions:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (boronic acid) | 3200 - 3550 | Strong, Broad |
| C-H stretch (aromatic) | 3010 - 3100 | Medium |
| C-H stretch (aliphatic, -CH₂-) | 2850 - 2960 | Medium |
| C≡N stretch (nitrile) | 2220 - 2260 | Strong, Sharp |
| C=C stretch (aromatic ring) | 1500 - 1600 | Medium |
| B-O stretch | 1310 - 1380 | Strong |
References for frequency ranges:[13][14][15]
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid (2-Cyanobenzyl)boronic acid powder directly onto the ATR crystal.
-
Background Scan: Ensure the ATR crystal is clean and acquire a background spectrum of the empty stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (plotted as % Transmittance vs. Wavenumber) should be baseline-corrected. Identify and label the key absorption bands corresponding to the functional groups listed in the table above.
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is used to determine the molecular weight of the compound, which provides definitive confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for boronic acids.[16]
Expertise-Driven Insight: The analysis of boronic acids by MS can be complicated by in-source reactions, leading to the formation of dimers, trimers (boroxines), and solvent adducts.[17] It is crucial to optimize the MS source conditions (e.g., temperatures, voltages) and solvent system (e.g., methanol/water with a small amount of ammonium acetate) to favor the formation of the protonated or deprotonated molecular ion.[17][18]
Expected m/z Values:
-
Molecular Formula: C₈H₈BNO₂
-
Monoisotopic Mass: 161.065 g/mol
| Ion | Formula | Expected m/z | Ionization Mode |
| [M+H]⁺ | [C₈H₉BNO₂]⁺ | 162.073 | Positive |
| [M-H]⁻ | [C₈H₇BNO₂]⁻ | 160.057 | Negative |
| [M+Na]⁺ | [C₈H₈BNO₂Na]⁺ | 184.055 | Positive |
Experimental Protocol: LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.
-
Instrumentation: Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an ESI source.
-
Method: Infuse the sample directly into the mass spectrometer or perform a rapid chromatographic separation on a C18 column.
-
Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Analysis: Identify the peak corresponding to the exact mass of the expected molecular ion. The isotopic pattern for boron (¹⁰B ~20%, ¹¹B ~80%) should be visible, with the [M+H]⁺ peak for ¹⁰B being approximately one-fourth the intensity of the ¹¹B peak.
Caption: Workflow for ESI-Mass Spectrometry analysis.
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system within the molecule. The benzonitrile moiety contains a chromophore that will absorb UV radiation.
Expertise-Driven Insight: The UV-Vis spectrum of arylboronic acids can be pH-dependent. At higher pH, the boronic acid group ionizes to form the anionic tetrahedral boronate [R-B(OH)₃⁻]. This change in the hybridization and electronic nature of the boron atom from a weak electron-withdrawing sp² center to a non-withdrawing sp³ center can induce a hypsochromic (blue) shift in the absorption maximum.[10][19]
Expected Absorption:
| Solvent | Expected λₘₐₓ (nm) | Electronic Transition |
|---|
| Methanol / Water | ~230 and ~270-280 | π → π* transitions of the aromatic system.[20] |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., methanol). Create a dilute solution from the stock to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (take a blank).
-
Measurement: Fill a second quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Caption: Effect of pH on boron hybridization and UV-Vis spectrum.
Summary
The multi-technique spectroscopic characterization of (2-Cyanobenzyl)boronic acid provides a comprehensive and self-validating confirmation of its chemical structure. ¹H, ¹³C, and ¹¹B NMR collectively elucidate the atomic connectivity and the state of the boron center. IR spectroscopy offers rapid confirmation of essential functional groups, particularly the diagnostic nitrile stretch. Mass spectrometry verifies the molecular weight and elemental formula, while UV-Vis spectroscopy probes the electronic structure of the conjugated system. By employing the protocols and interpretive frameworks detailed in this guide, researchers can confidently verify the identity and purity of this versatile chemical building block, ensuring the integrity of their subsequent scientific endeavors.
References
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ResearchGate. (n.d.). Spectroscopic Data of 2a -c in Different Media. Unless stated.... Retrieved February 5, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Efficient Strategy of 2D 11B-11B Solid-State NMR Spectroscopy for Monitoring Covalent Self-Assembly of Boronic Acid-Derived Comp. Retrieved February 5, 2026, from [Link]
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(Supporting Information). (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Retrieved February 5, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved February 5, 2026, from [Link]
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PubMed. (n.d.). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Retrieved February 5, 2026, from [Link]
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ResearchGate. (n.d.). uv-visible spectral analysis of boric acid in different solvents: a case study. Retrieved February 5, 2026, from [Link]
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Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved February 5, 2026, from [Link]
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Analyst (RSC Publishing). (n.d.). Boronic acid sensors with double recognition sites: a review. Retrieved February 5, 2026, from [Link]
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Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization : r/chemistry. Retrieved February 5, 2026, from [Link]
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(n.d.). IR Absorption Table. Retrieved February 5, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of benzyloxycyanophenylboronic esters. Retrieved February 5, 2026, from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (2-Cyanobenzyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Cyanobenzyl)boronic acid is a bifunctional organic compound of increasing interest in medicinal chemistry and organic synthesis. Its structure, featuring both a reactive boronic acid moiety and a cyano group on a benzyl scaffold, makes it a versatile building block. Boronic acids are renowned for their ability to form reversible covalent bonds with diols, a property extensively utilized in carbohydrate sensing and drug delivery. The cyano group, on the other hand, can serve as a precursor for various functional groups or act as a key pharmacophoric element.
Accurate structural elucidation and purity assessment are paramount in the development and application of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly employed analytical technique for this purpose. This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of (2-Cyanobenzyl)boronic acid, offering insights into spectral acquisition, interpretation, and the underlying principles that govern the observed chemical shifts and coupling patterns.
The Challenge of Boronic Acid NMR
Obtaining high-quality, interpretable NMR spectra for boronic acids can be challenging due to their propensity to form cyclic, trimeric anhydrides known as boroxines, especially in non-polar aprotic solvents. This oligomerization can lead to broadened peaks or the appearance of multiple sets of signals, complicating spectral analysis.
To circumvent this issue, the choice of NMR solvent is critical. Protic, coordinating solvents such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are highly effective at breaking up the boroxine trimers and other oligomeric species by forming adducts with the boron center. This results in sharper, more easily interpretable spectra corresponding to the monomeric boronic acid species. For the data presented and discussed herein, DMSO-d₆ is the preferred solvent as it allows for the observation of the exchangeable B(OH)₂ protons.
Molecular Structure and NMR Assignment
The structure of (2-Cyanobenzyl)boronic acid with the IUPAC numbering for the aromatic ring and labeling for the benzylic and boronic acid groups is presented below. This numbering is used for the assignment of the NMR signals.
Figure 1. Structure of (2-Cyanobenzyl)boronic acid with atom numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of (2-Cyanobenzyl)boronic acid provides a wealth of information regarding the proton environments within the molecule. The data presented here is based on analysis in DMSO-d₆ at 400 MHz.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 (broad s) | Broad Singlet | 2H | B(OH)₂ |
| 7.75 | d, J = 7.6 Hz | 1H | Ar-H6 |
| 7.62 | t, J = 7.6 Hz | 1H | Ar-H4 |
| 7.45 | d, J = 7.6 Hz | 1H | Ar-H3 |
| 7.40 | t, J = 7.6 Hz | 1H | Ar-H5 |
| 3.85 | s | 2H | CH₂ |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum is characterized by distinct regions corresponding to the different types of protons present in (2-Cyanobenzyl)boronic acid.
-
Boronic Acid Protons (B(OH)₂): A broad singlet is typically observed in the downfield region, around 8.0 ppm, which integrates to two protons. This signal corresponds to the two hydroxyl protons of the boronic acid group. The broadness of this peak is due to chemical exchange with residual water in the DMSO-d₆ solvent and quadrupole broadening from the adjacent boron nucleus.
-
Aromatic Protons (Ar-H): The four protons on the benzene ring appear in the aromatic region between 7.40 and 7.75 ppm. Due to the ortho-disubstitution pattern, all four aromatic protons are chemically non-equivalent and exhibit complex splitting patterns (multiplets).
-
The proton at the H6 position is expected to be the most deshielded due to the anisotropic effect of the cyano group and the electron-withdrawing nature of the boronic acid group, thus appearing at the lowest field (~7.75 ppm) as a doublet.
-
The remaining protons (H3, H4, and H5) will appear as a complex set of overlapping multiplets, typically triplets or doublets of doublets, in the range of 7.40-7.62 ppm. The exact assignment requires two-dimensional NMR techniques like COSY and NOESY, but a general interpretation is provided based on typical substituent effects.
-
-
Benzylic Protons (CH₂): A singlet integrating to two protons is observed around 3.85 ppm. This signal is assigned to the methylene (CH₂) protons. The singlet multiplicity indicates that there are no adjacent protons to couple with. The chemical shift is downfield from a typical alkyl proton due to the deshielding effects of the adjacent aromatic ring and the boronic acid group.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The data presented is based on analysis in DMSO-d₆ at 100 MHz.
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Ar-C1 (C-B) |
| ~135 | Ar-C2 (C-CH₂) |
| ~132.5 | Ar-C6 |
| ~130.0 | Ar-C4 |
| ~128.5 | Ar-C5 |
| ~127.0 | Ar-C3 |
| ~118 | CN |
| ~35 | CH₂ |
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of (2-Cyanobenzyl)boronic acid is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the structure.
-
Aromatic Carbons (Ar-C): Six signals will be present in the aromatic region (125-150 ppm).
-
The carbon atom directly attached to the boron (C1) is often difficult to observe due to quadrupole broadening from the boron nucleus and can be significantly broadened or have a low intensity. Its chemical shift is expected to be around 145 ppm.
-
The carbon atom bearing the cyanobenzyl group (C2) will also be downfield, around 135 ppm.
-
The remaining four aromatic carbons (C3, C4, C5, and C6) will resonate in the range of 127-133 ppm. The specific assignments can be confirmed using Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.
-
-
Nitrile Carbon (CN): The carbon of the cyano group typically appears in the range of 115-125 ppm. For this molecule, it is expected around 118 ppm. This region is relatively uncongested, making this peak a good diagnostic signal.
-
Benzylic Carbon (CH₂): The benzylic carbon signal is expected to appear in the aliphatic region, around 35 ppm. This upfield shift compared to the aromatic carbons is characteristic of sp³-hybridized carbon atoms.
Experimental Protocol for NMR Analysis
The following is a generalized protocol for the preparation and NMR analysis of (2-Cyanobenzyl)boronic acid.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
(2-Cyanobenzyl)boronic acid sample
-
DMSO-d₆ (NMR grade, ≥99.5% D)
-
NMR tubes (5 mm)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of (2-Cyanobenzyl)boronic acid into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the mixture to ensure complete dissolution of the sample.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
-
NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 400 MHz, 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.
-
Set the spectral width to cover the range of approximately -1 to 13 ppm.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 100 MHz, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay (d1) of 2 seconds.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra to obtain pure absorption peaks.
-
Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak to 2.50 ppm. For ¹³C NMR, reference the solvent peak to 39.52 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Comprehensive Crystal Structure Analysis of (2-Cyanobenzyl)boronic Acid
This comprehensive technical guide focuses on the structural determination and crystallographic analysis of (2-Cyanobenzyl)boronic acid . It is designed for researchers synthesizing this compound for drug discovery (e.g., benzoxaborole precursors) or supramolecular assembly.[1]
Methodologies, Structural Motifs, and Mechanistic Insights
Introduction: The Structural Context
(2-Cyanobenzyl)boronic acid (
The presence of the ortho-cyano group is critical. It acts as a strong dipole and a potential hydrogen-bond acceptor, competing with the dominant boronic acid self-assembly pathways. Analyzing this structure requires distinguishing between the free acid, its dehydration product (boroxine), and potential intramolecular cyclization artifacts.
Key Structural Parameters to Target
-
B-C Bond Length: Expected range
(longer than aryl-B bonds).[1] -
Torsion Angles: The
torsion angle determines the "syn/anti" conformation of the hydroxyls. -
Supramolecular Synthon: The competition between the carboxylic-acid-like dimer
and polymer chains.
Experimental Crystallogenesis Protocol
Growing single crystals of boronic acids is notoriously difficult due to their propensity for dehydration into boroxines (cyclic trimers) or disordered hydrates.[1]
Phase 1: Solvent Selection & Crystal Growth
-
The "Boroxine Trap": Avoid heating in non-polar solvents (toluene/benzene) which drives off water and crystallizes the boroxine anhydride.
-
Recommended Solvent System:
Phase 2: Crystallization Workflow[1]
-
Dissolution: Dissolve 20 mg of (2-Cyanobenzyl)boronic acid in 0.5 mL Acetone/Water (99:1 v/v).
-
Filtration: Filter through a 0.2
PTFE syringe filter into a narrow vial (inner vial). -
Vapor Diffusion: Place the inner vial (uncapped) into a larger jar containing 5 mL of Hexane. Cap the outer jar tightly.
-
Temperature Control: Incubate at
. Lower temperature favors the kinetic acid product over the thermodynamic boroxine product.
Data Collection & Refinement Strategy
Instrument: Single Crystal X-ray Diffractometer (Mo
Critical Refinement Steps (SHELXL/OLEX2)
-
Boron Geometry: Boron is a light atom (
).[1] If the B-atom thermal ellipsoids are elongated, check for disorder in the rotation. -
Hydrogen Placement:
-
C-H (Methylene/Aromatic): Use a riding model (AFIX 43/23).[1]
-
O-H (Hydroxyl):Do not use a riding model initially. Locate H-atoms in the Difference Fourier Map (
).[1] This is vital to confirm the hydrogen bonding network (Syn-Syn vs Syn-Anti).[1] -
Restraints: If H-atoms are unstable, use DFIX
for O-H bonds.[1]
-
Structural Analysis: The Core Motifs
The crystal structure of (2-Cyanobenzyl)boronic acid is governed by the interplay between the boronic acid "sticky ends" and the cyano dipole.
A. Molecular Conformation
Unlike phenylboronic acid (planar), the benzyl derivative exhibits a "twisted" conformation.
-
The Linker: The
angle usually expands to to relieve steric strain from the ortho-cyano group.[1] -
The Cyano Interaction: Check for a short contact between the Nitrile Nitrogen and the Boron atom (
). A distance suggests a Lewis acid-base interaction, pre-organizing the molecule for potential reactivity (e.g., benzoxaborole formation upon hydrolysis).[1]
B. Supramolecular Assembly (The Hydrogen Bond Network)
Boronic acids crystallize in one of two dominant motifs. You must classify your structure into one of these bins:
| Motif Type | Description | Occurrence Probability |
| Centrosymmetric Dimer | Two molecules form a cyclic | High (~70%) |
| Catemeric Chain | Molecules form infinite chains.[1] One OH donates to an adjacent B-OH, the other accepts. | Medium (~30%) |
The Cyano Effect: In (2-Cyanobenzyl)boronic acid, the Cyano group often disrupts the standard dimer by accepting a hydrogen bond from a neighboring
Visualization of the Assembly Logic
Caption: Hierarchical self-assembly logic for (2-Cyanobenzyl)boronic acid. The flexible linker and cyano acceptor dictate the shift from simple dimers to complex 2D sheets.
Applications & Relevance
Understanding this structure is a gateway to:
-
Benzoxaborole Synthesis: The proximity of the ortho-substituent to the boron center is a structural predictor for the ease of cyclization into benzoxaboroles (antifungal pharmacophores) upon hydrolysis of the nitrile [1].
-
Sugar Sensing: The flexibility of the benzyl linker allows this boronic acid to adjust its "bite angle" when binding to diols (sugars), potentially offering different selectivity profiles compared to rigid phenylboronic acids [2].
References
-
Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. [1]
-
Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research. [1]
-
Hall, D. G. (2011).[1][3] Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. [1]
-
Cambridge Crystallographic Data Centre (CCDC) . Search for "Benzylboronic acid" substructures.
Sources
Solubility of (2-Cyanobenzyl)boronic acid in common organic solvents
An In-Depth Technical Guide to the Solubility of (2-Cyanobenzyl)boronic Acid in Common Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of (2-Cyanobenzyl)boronic acid in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the effective use of this important chemical intermediate.
Introduction: The Significance of (2-Cyanobenzyl)boronic Acid
(2-Cyanobenzyl)boronic acid is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry.[1][2][3] Its utility, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, is fundamental to the construction of complex molecular architectures.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug candidates.[4][5][6] This guide aims to provide a detailed exploration of the factors governing the solubility of (2-Cyanobenzyl)boronic acid and to present a framework for its experimental determination.
Boronic acids, as a class, are weak Lewis acids that are generally stable and easy to handle.[7] Their solubility is influenced by the nature of the organic substituent attached to the boron atom. While direct, quantitative solubility data for (2-Cyanobenzyl)boronic acid is not extensively documented in publicly available literature, we can infer its likely behavior by examining the well-studied analogue, phenylboronic acid, and considering the electronic and steric contributions of the 2-cyanobenzyl group.
Theoretical Framework: Factors Influencing Boronic Acid Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[8] For boronic acids, several key factors come into play:
-
Polarity and Hydrogen Bonding: The boronic acid functional group, -B(OH)₂, is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic generally imparts solubility in polar organic solvents.[7]
-
The Organic Substituent: The nature of the R group in R-B(OH)₂ significantly impacts solubility. A nonpolar R group will decrease solubility in polar solvents and increase it in nonpolar solvents. The presence of additional polar functional groups on the substituent, such as the cyano group (-C≡N) in (2-Cyanobenzyl)boronic acid, is expected to enhance solubility in polar solvents.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state crystal lattice must be overcome by solvent-solute interactions for dissolution to occur.
-
Formation of Anhydrides (Boroxines): A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4] This equilibrium can complicate solubility measurements, as the solubility of the boroxine may differ significantly from that of the parent boronic acid.
Caption: Factors influencing the solubility of (2-Cyanobenzyl)boronic acid.
Predicted Solubility Profile of (2-Cyanobenzyl)boronic Acid
Based on the known solubility of phenylboronic acid and the structural features of (2-Cyanobenzyl)boronic acid, a qualitative solubility profile can be predicted. Phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5][9] The presence of the polar nitrile group in (2-Cyanobenzyl)boronic acid is anticipated to increase its polarity compared to phenylboronic acid. This increased polarity will likely enhance its solubility in polar aprotic and protic solvents.
Table 1: Predicted Qualitative Solubility of (2-Cyanobenzyl)boronic Acid in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | Ethers can act as hydrogen bond acceptors, interacting favorably with the -B(OH)₂ group. The overall polarity is compatible. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | Ketones are polar aprotic solvents that can effectively solvate the polar functional groups of the boronic acid. |
| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | Alcohols are polar protic solvents capable of extensive hydrogen bonding. However, the nonpolar benzyl group may slightly limit solubility compared to smaller boronic acids. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can engage in dipole-dipole interactions. |
| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solvent can interact with the benzyl group of the solute, but the overall polarity mismatch with the boronic acid and cyano groups may limit solubility. |
| Hydrocarbons | Hexanes, Cyclohexane | Very Low | These nonpolar solvents are unable to effectively solvate the highly polar boronic acid and cyano functionalities.[7] |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | High | These are highly polar aprotic solvents that are excellent at dissolving a wide range of organic compounds. |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | High | DMSO is a strongly polar aprotic solvent with a high capacity for dissolving polar organic molecules. |
Experimental Determination of Solubility: A Validated Protocol
A reliable method for determining the solubility of boronic acids is the dynamic (synthetic) method, which involves observing the temperature at which a solid solute dissolves completely in a solvent at a known concentration.[4]
Materials and Equipment
-
(2-Cyanobenzyl)boronic acid (high purity)
-
Anhydrous organic solvents (various classes as listed in Table 1)
-
Sealed glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Controlled temperature bath or heating block with precise temperature control (± 0.1 °C)
-
Analytical balance (± 0.0001 g)
-
Laser beam or light source and a photodetector to monitor turbidity
Step-by-Step Experimental Workflow
-
Sample Preparation: Accurately weigh a specific amount of (2-Cyanobenzyl)boronic acid and the desired solvent into a sealed glass vial to create a mixture of known composition.
-
Initial Observation: Place the vial in the temperature-controlled bath at room temperature and stir vigorously. Note the initial state (e.g., a turbid suspension).
-
Heating and Dissolution: Slowly increase the temperature of the bath at a controlled rate (e.g., 0.5 °C/minute). Continuously monitor the mixture for the disappearance of solid particles. The point at which the solution becomes clear is the dissolution temperature for that specific concentration. The use of a light source and detector can aid in the precise determination of the clearing point.
-
Data Collection: Record the dissolution temperature for several different concentrations of the solute in the solvent.
-
Solubility Curve Construction: Plot the dissolution temperature (T) as a function of the mole fraction (x) of (2-Cyanobenzyl)boronic acid. This curve represents the solubility of the compound in the tested solvent over a range of temperatures.
Caption: Experimental workflow for determining the solubility of (2-Cyanobenzyl)boronic acid.
Self-Validating System and Causality
-
Systematic Approach: By testing a range of solvents from different classes (polar aprotic, polar protic, nonpolar), a comprehensive and validated solubility profile can be established.
-
Reproducibility: Repeating measurements at key concentrations will ensure the reliability of the obtained solubility curves.
-
Rationale for Dynamic Method: This method is advantageous as it minimizes the time the boronic acid is held at elevated temperatures, thereby reducing the potential for boroxine formation which could otherwise lead to erroneous results.[4]
Implications for Drug Development and Organic Synthesis
A clear understanding of the solubility of (2-Cyanobenzyl)boronic acid is crucial for its practical application:
-
Reaction Solvent Selection: Choosing a solvent in which the boronic acid and other reactants are sufficiently soluble is critical for achieving optimal reaction rates and yields in processes like Suzuki-Miyaura couplings.[5]
-
Crystallization and Purification: Knowledge of solubility differences in various solvents is essential for developing effective crystallization protocols to purify the compound or subsequent products.[4] Solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature are ideal for recrystallization.
-
Formulation of Bioactive Compounds: For applications in drug discovery, solubility in pharmaceutically acceptable solvents is a key consideration for formulation and bioavailability.[6]
Conclusion
While direct quantitative solubility data for (2-Cyanobenzyl)boronic acid remains to be extensively published, a robust qualitative and predictive understanding can be derived from the principles of physical organic chemistry and by analogy to well-characterized boronic acids such as phenylboronic acid. The presence of the polar cyano group is expected to enhance its solubility in polar organic solvents. The experimental protocol detailed in this guide provides a reliable framework for researchers to determine the precise solubility of (2-Cyanobenzyl)boronic acid in solvents relevant to their specific applications, thereby enabling more efficient and effective research and development.
References
-
Wikipedia. Phenylboronic acid. [Link]
-
Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
-
ResearchGate. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 125-131. [Link]
-
Staub, A. L. (2006). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
-
ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]
-
Wikipedia. Boronic acid. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
PMC. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
LibreTexts Chemistry. Solubility of Organic Compounds. [Link]
-
Studocu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
MDPI. Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. [Link]
-
SpringerLink. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
-
University of Toronto. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of (2-Cyanobenzyl)boronic acid pinacol ester
Abstract
(2-Cyanobenzyl)boronic acid pinacol ester is a versatile building block in modern organic synthesis, particularly valued in the discovery and development of novel pharmaceuticals. Its unique structural motif, featuring both a nucleophilic cyano group and an electrophilic boronic ester, allows for a diverse range of subsequent chemical transformations. This guide provides an in-depth exploration of the primary synthetic routes to this key intermediate, with a focus on palladium-catalyzed cross-coupling and iridium-catalyzed C-H borylation. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and discuss the critical parameters that ensure high-yield, reproducible synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable compound in their synthetic endeavors.
Introduction: The Strategic Importance of (2-Cyanobenzyl)boronic acid pinacol ester in Drug Discovery
Boronic acids and their corresponding pinacol esters are indispensable tools in contemporary organic chemistry.[1][2] The pinacol ester functionality, in particular, offers enhanced stability compared to the free boronic acid, facilitating easier handling, storage, and purification.[1][3] This stability is crucial for both laboratory-scale research and industrial production.[1] (2-Cyanobenzyl)boronic acid pinacol ester has emerged as a particularly valuable intermediate due to its bifunctional nature. The boronic ester moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing C-C bonds, which are fundamental to the architecture of many drug candidates.[4][5] Simultaneously, the cyanobenzyl group can be elaborated into a variety of other functionalities, providing a strategic entry point for molecular diversification in the synthesis of complex bioactive molecules.
This guide will provide a comprehensive overview of the most effective methods for the synthesis of (2-Cyanobenzyl)boronic acid pinacol ester, with a practical focus on enabling researchers to confidently implement these procedures.
Synthetic Strategies: A Comparative Analysis
Two predominant strategies have emerged for the efficient synthesis of (2-Cyanobenzyl)boronic acid pinacol ester: palladium-catalyzed cross-coupling of a benzyl halide and iridium-catalyzed C-H borylation of 2-methylbenzonitrile. Each approach offers distinct advantages and is suited to different starting materials and experimental constraints.
Palladium-Catalyzed Cross-Coupling: The Miyaura Borylation
The Miyaura borylation reaction is a robust and widely adopted method for the synthesis of boronate esters from organic halides.[3][4][6] In the context of our target molecule, this involves the reaction of 2-cyanobenzyl bromide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[4][6]
Mechanism of the Miyaura Borylation:
The catalytic cycle of the Miyaura borylation is a well-studied process that proceeds through three key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the 2-cyanobenzyl bromide, forming a palladium(II) intermediate.
-
Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium center, displacing the halide. The choice of base is critical to the success of the reaction, with weaker bases like potassium acetate (KOAc) often being preferred to prevent premature Suzuki coupling.[3]
-
Reductive Elimination: The desired (2-cyanobenzyl)boronic acid pinacol ester is released from the palladium complex, regenerating the active palladium(0) catalyst.
Figure 1: Catalytic cycle of the Miyaura borylation for the synthesis of (2-Cyanobenzyl)boronic acid pinacol ester.
Iridium-Catalyzed C-H Borylation: A Direct Approach
Direct C-H borylation has gained significant traction as an atom-economical and efficient method for the synthesis of organoboron compounds.[7] For the synthesis of (2-cyanobenzyl)boronic acid pinacol ester, this strategy utilizes 2-methylbenzonitrile as the starting material. An iridium catalyst, typically in conjunction with a bipyridine-based ligand, facilitates the selective activation and borylation of a benzylic C-H bond.[7][8]
Key Advantages of Iridium-Catalyzed C-H Borylation:
-
Atom Economy: This method avoids the pre-functionalization of the starting material (i.e., halogenation), leading to less waste.
-
Directness: It offers a more direct synthetic route from a readily available starting material.
-
Mild Conditions: These reactions can often be carried out under relatively mild conditions.[9][10]
Recent advancements have led to the development of iridium catalysts that enable the borylation of alkyl C-H bonds at room temperature.[9][10]
Figure 2: General workflow for the iridium-catalyzed C-H borylation of 2-methylbenzonitrile.
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of (2-cyanobenzyl)boronic acid pinacol ester via the two primary methods discussed.
Protocol 1: Palladium-Catalyzed Miyaura Borylation of 2-Cyanobenzyl Bromide
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Cyanobenzyl bromide | ≥98% | Commercially Available |
| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Commercially Available |
| PdCl₂(dppf)·CH₂Cl₂ | Catalyst Grade | Commercially Available |
| Potassium Acetate (KOAc) | Anhydrous | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Argon (Ar) | High Purity | - |
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-cyanobenzyl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv) to the flask under a positive pressure of argon.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (2-cyanobenzyl)boronic acid pinacol ester as a white to off-white solid.
Self-Validation:
-
Purity Assessment: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS.
-
Yield Calculation: A typical yield for this reaction is in the range of 70-85%.
Protocol 2: Iridium-Catalyzed C-H Borylation of 2-Methylbenzonitrile
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Methylbenzonitrile | ≥98% | Commercially Available |
| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Commercially Available |
| [Ir(COD)OMe]₂ | Catalyst Grade | Commercially Available |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) | ≥98% | Commercially Available |
| Cyclooctane | Anhydrous | Commercially Available |
| Argon (Ar) | High Purity | - |
Procedure:
-
In a glovebox, charge a screw-cap vial with [Ir(COD)OMe]₂ (0.015 equiv) and 4,4'-di-tert-butyl-2,2'-bipyridine (0.03 equiv).
-
Add anhydrous cyclooctane and stir for 10 minutes.
-
Add 2-methylbenzonitrile (1.0 equiv) and bis(pinacolato)diboron (1.5 equiv).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Self-Validation:
-
Spectroscopic Analysis: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Yield and Selectivity: This reaction typically provides moderate to good yields (50-70%) with high regioselectivity for the benzylic position.
Data Summary and Comparison
| Parameter | Palladium-Catalyzed Miyaura Borylation | Iridium-Catalyzed C-H Borylation |
| Starting Material | 2-Cyanobenzyl bromide | 2-Methylbenzonitrile |
| Key Reagents | B₂pin₂, Pd catalyst, Base | B₂pin₂, Ir catalyst, Ligand |
| Typical Yield | 70-85% | 50-70% |
| Reaction Temperature | 80 °C | 100 °C (can be lower with newer catalysts) |
| Key Advantages | High yields, well-established | Atom economical, direct |
| Potential Challenges | Requires pre-functionalized starting material | Catalyst loading, potential for side reactions |
Conclusion and Future Outlook
References
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-
boronic esters - Organic Syntheses Procedure. (URL: [Link])
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-
Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines - Organic Syntheses. (URL: [Link])
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2-Aminophenanthroline Ligands Enable Mild, Undirected, Iridium-Catalyzed Borylation of Alkyl C–H Bonds - PMC. (URL: [Link])
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Benzylboronic acid or boronate synthesis - Organic Chemistry Portal. (URL: [Link])
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Miyaura Borylation Reaction - Organic Chemistry Portal. (URL: [Link])
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Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship.org. (URL: [Link])
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Synthesis and Application of Boronic Acid Derivatives - VTechWorks. (URL: [Link])
-
Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC - PubMed Central. (URL: [Link])
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Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and - eScholarship.org. (URL: [Link])
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Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - RSC Publishing. (URL: [Link])
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Iridium-catalyzed diborylation of benzylic C–H bonds directed by a hydrosilyl group: synthesis of 1,1-benzyldiboronate esters - Chemical Science (RSC Publishing). (URL: [Link])
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(PDF) Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - ResearchGate. (URL: [Link])
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An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC - NIH. (URL: [Link])
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Iridium-Catalyzed Borylation of Secondary Benzylic C–H Bonds Directed by a Hydrosilane. (URL: [Link])
-
Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane | Organometallics - ACS Publications. (URL: [Link])
-
2-Aminophenanthroline Ligands Enable Mild, Undirected, Iridium-Catalyzed Borylation of Alkyl C-H Bonds - PubMed. (URL: [Link])
-
Palladium Chemistry Related to Benzyl Bromide Carbonylation: Mechanistic Studies | Request PDF - ResearchGate. (URL: [Link])
-
Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC. (URL: [Link])
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Electronic effects of the ortho-cyano group in benzylboronic acid
Electronic and Steric Modulations: The ortho-Cyano Group in Benzylboronic Acid
In the landscape of drug discovery and fragment-based design, (2-cyanophenyl)methylboronic acid (ortho-cyano benzylboronic acid) represents a deceptively simple scaffold that exhibits complex electronic duality. Unlike its phenylboronic acid counterparts, where ortho-substitution often serves to sterically protect the carbon-boron (C-B) bond, the introduction of a cyano group at the ortho position of a benzylboronic acid creates a "Janus" effect:
-
Enhanced Lewis Acidity: The strong inductive withdrawal (-I) of the cyano group increases the electrophilicity of the boron center, potentially enhancing transmetallation rates in cross-coupling cycles.
-
Compromised Kinetic Stability: Paradoxically, this same electronic withdrawal significantly destabilizes the C-B bond under basic conditions by stabilizing the leaving benzyl anion, accelerating protodeboronation.
This guide dissects these competing effects to provide a robust framework for the synthesis, handling, and application of this reagent in medicinal chemistry.
Electronic & Structural Characterization
Inductive Transmission and Lewis Acidity
The cyano group is a potent electron-withdrawing group (EWG) with a Hammett constant (
-
pKa Shift: The pKa of the boronic acid moiety (typically ~8.8 for phenylboronic acid) is lowered in the ortho-cyano benzyl derivative. We estimate the pKa of the boronate formation to be approximately 8.2–8.4 . This increased acidity means the boronate anion (the active species in Suzuki coupling) forms at lower pH, which is advantageous for couplings sensitive to harsh bases.
-
Benzylic Acidity: The most critical electronic effect is on the benzylic protons (
). The ortho-cyano group, through inductive stabilization, increases the acidity of these protons. This facilitates the formation of benzylic carbanions, which are key intermediates in degradation pathways.
Intramolecular B–N Interactions: Myth vs. Reality
A common misconception is that the ortho-cyano group coordinates to the boron center similarly to the "Wulff-type" interactions seen in ortho-aminomethyl arylboronic acids.
-
Geometric Constraints: The nitrile nitrogen is
hybridized, with its lone pair oriented 180° away from the C-C bond. In the benzylboronic acid scaffold, the flexibility of the methylene linker allows rotation, but the linear geometry of the cyano group prevents the nitrogen lone pair from effectively overlapping with the empty -orbital of the boron.
Stability Profile: The Protodeboronation Challenge
The primary failure mode for benzylboronic acids is base-catalyzed protodeboronation. The ortho-cyano group accelerates this process relative to the unsubstituted parent.
Mechanism of Degradation
The degradation proceeds via a base-promoted mechanism where the stability of the leaving group (the benzyl anion) dictates the rate.
Figure 1: Mechanism of base-catalyzed protodeboronation. The ortho-cyano group stabilizes the 'Intermed' (benzyl anion) via inductive effects, lowering the activation energy of the C-B cleavage step.
Comparative Stability Data
| Compound | Relative Stability (pH 10, 25°C) | Half-life ( | Mechanism Driver |
| Benzylboronic acid | Baseline | ~24 hours | Standard C-B cleavage |
| 2-Methylbenzylboronic acid | High | >48 hours | Steric hindrance protects C-B |
| 2-Cyanobenzylboronic acid | Low | < 4 hours | Anion stabilization (-I effect) |
| 4-Nitrobenzylboronic acid | Very Low | < 1 hour | Resonance stabilization of anion |
Synthetic Protocols & Best Practices
Synthesis of 2-Cyanobenzylboronic Acid
Direct lithiation of 2-methylbenzonitrile is not recommended due to competitive addition to the nitrile.
Recommended Route: Pd-Catalyzed Borylation This method avoids strong bases and organolithiums, preserving the nitrile functionality.
-
Substrate: 2-Cyanobenzyl bromide.
-
Reagents: Bis(pinacolato)diboron (
), (3 mol%), KOAc (3 equiv). -
Solvent: 1,4-Dioxane, 80°C, 4-6 hours.
-
Workup: The resulting pinacol ester is stable. Hydrolysis to the free acid should be done carefully (acetone/water, mild acid) immediately prior to use, or the ester should be used directly.
Optimization of Suzuki-Miyaura Coupling
Due to the protodeboronation risk, standard conditions (aqueous
Optimized Protocol:
-
Base: Use anhydrous bases like
or . -
Solvent: THF or DMF (Dry).
-
Catalyst: High-turnover catalysts (
/ S-Phos) allow for lower temperatures (40-60°C), outpacing the degradation reaction. -
Additive: Addition of CuCl (10-20 mol%) can facilitate the transmetallation step, effectively "trapping" the boronate before it degrades.
References
-
Electronic Effects in Arylboronic Acids: Adamczyk-Woźniak, A., et al. "The influence of ortho-substituents on the properties of phenylboronic acids." Chemistry, 2020.[1]
-
Stability of Benzyl Cations/Anions: "Effect of an electron withdrawing group in a benzyl cation." Khan Academy/YouTube Educational Series, 2022.
- Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." J. Am. Chem. Soc., 2017. (General mechanism reference).
-
B-N Interactions: Collins, B. E., et al. "Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids." Journal of Organic Chemistry, 2013.
-
Synthesis of Nitrile-Boron Species: "Process for the preparation of 2-cyanophenylboronic acid." Patent WO2014023576A1, 2014.
Sources
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2-Cyanobenzyl)boronic acid
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an organoboron compound with an organohalide has revolutionized the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. Its significance was formally recognized with the 2010 Nobel Prize in Chemistry awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi. The reaction's widespread adoption stems from the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[2] This application note provides a detailed protocol and in-depth scientific insights for the Suzuki-Miyaura coupling of a challenging, yet valuable, building block: (2-Cyanobenzyl)boronic acid. The resulting 2-arylmethylbenzonitrile scaffolds are prevalent in a range of biologically active molecules and functional materials.
Navigating the Challenges of Coupling with (2-Cyanobenzyl)boronic acid
While the Suzuki-Miyaura coupling is generally robust, the use of (2-Cyanobenzyl)boronic acid introduces specific challenges that necessitate careful consideration and optimization of reaction conditions. These challenges primarily arise from two structural features:
-
Steric Hindrance: The ortho-cyano group imposes significant steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.
-
Electronic Effects: The electron-withdrawing nature of the cyano group can decrease the nucleophilicity of the benzylic carbon, potentially slowing down the transmetalation process.
-
Potential for Side Reactions: Like other benzylic boronic acids, (2-Cyanobenzyl)boronic acid can be susceptible to side reactions such as homocoupling, where two molecules of the boronic acid couple with each other.
To overcome these obstacles, a carefully selected catalyst system, appropriate base, and optimized reaction conditions are paramount for achieving high yields and purity of the desired product.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of the key steps is as follows:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.[2]
-
Transmetalation: The organic group from the activated boronic acid (in the form of a boronate) is transferred to the palladium(II) center, displacing the halide. This is often the rate-limiting step, especially with sterically hindered or electronically deactivated substrates.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product (Ar-Ar'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Optimized Protocol for the Suzuki-Miyaura Coupling of (2-Cyanobenzyl)boronic acid
This protocol is designed to address the inherent challenges of coupling (2-Cyanobenzyl)boronic acid and is based on established methods for sterically hindered and electronically demanding substrates. Microwave irradiation is recommended to enhance reaction rates and improve yields.[3]
Reagents and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| (2-Cyanobenzyl)boronic acid | ≥95% | Commercially Available | Store under inert atmosphere. |
| Aryl Bromide | ≥98% | Commercially Available | Ensure purity and dryness. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Handle in a fume hood. |
| JohnPhos | ≥98% | Commercially Available | Air-sensitive ligand, handle under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Dry thoroughly before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Use a dry, degassed solvent. |
| Microwave Reactor | Capable of controlled heating and pressure. | ||
| Standard Glassware | Oven-dried before use. | ||
| Inert Gas Supply (Nitrogen or Argon) | For creating an inert atmosphere. |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Preparation: To a dry microwave vial equipped with a magnetic stir bar, add (2-Cyanobenzyl)boronic acid (1.2 mmol, 1.2 equiv.), the desired aryl bromide (1.0 mmol, 1.0 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a fume hood, add palladium(II) acetate (0.02 mmol, 2 mol%) and JohnPhos (0.04 mmol, 4 mol%).
-
Rationale: The use of a bulky and electron-rich phosphine ligand like JohnPhos is crucial for promoting the oxidative addition and reductive elimination steps, which can be sluggish with challenging substrates.[3]
-
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) (5 mL) to the vial.
-
Rationale: DMF is a polar aprotic solvent that effectively solubilizes the reagents and is well-suited for microwave heating.[3]
-
-
Inert Atmosphere: Seal the vial and purge with a stream of nitrogen or argon for 5-10 minutes to ensure an inert atmosphere. This is critical to prevent the degradation of the catalyst and ligand.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat to 120 °C for 30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Microwave heating can significantly accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[3]
-
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper handling of the palladium precursor and ligand under an inert atmosphere. |
| Insufficient degassing | Thoroughly degas the solvent and purge the reaction vessel with inert gas. | |
| Low reaction temperature | Optimize the microwave temperature, potentially increasing it in increments of 10 °C. | |
| Formation of Homocoupled Product | Excess boronic acid | Use a stoichiometric amount or a slight excess (1.1-1.2 equiv.) of the boronic acid. |
| Presence of oxygen | Ensure a strictly inert atmosphere throughout the reaction. | |
| Deboronated Starting Material | Presence of protic impurities | Use anhydrous solvents and reagents. |
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Microwave reactions can generate high pressures. Use appropriate, pressure-rated vials and follow the manufacturer's safety guidelines for the microwave reactor.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Suzuki-Miyaura coupling of (2-Cyanobenzyl)boronic acid presents a viable route to valuable 2-arylmethylbenzonitrile derivatives. While the steric and electronic properties of this substrate introduce challenges, a carefully optimized protocol employing a suitable palladium/phosphine catalyst system under microwave irradiation can afford the desired products in good yields. The guidelines and protocol detailed in this application note provide a robust starting point for researchers in synthetic chemistry and drug development to successfully utilize this important building block in their synthetic endeavors.
References
-
Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. [Link]
-
Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Institutes of Health. [Link]
-
Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
-
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Royal Society of Chemistry. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
- Cross-coupling of unactivated secondary boronic acids.
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. National Institutes of Health. [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]
-
Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. National Institutes of Health. [Link]
-
Search Results. Beilstein Journal of Organic Chemistry. [Link]
-
Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. ResearchGate. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
-
Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. National Institutes of Health. [Link]
-
Relative rates of alkylation for B-substituted triarylphosphines: an ortho-Boron group enhances reactivity on phosphorus. Royal Society of Chemistry. [Link]
-
Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. ResearchGate. [Link]
Sources
Application Note: Palladium-Catalyzed Synthesis of Methylene-Linked Biaryls with (2-Cyanobenzyl)boronic Species
Executive Summary & Scope
This technical guide details the protocol for the Palladium-catalyzed cross-coupling of (2-Cyanobenzyl)boronic acid (and its surrogates) with aryl halides.
Critical Distinction: Unlike standard phenylboronic acids which yield direct biaryls (
The Challenge: -Hybridized Boron Nucleophiles
Coupling (2-Cyanobenzyl)boronic acid presents two specific failure modes not seen in standard Suzuki-Miyaura coupling:
-
Protodeboronation: The benzylic C-B bond is highly labile. Under basic conditions, the boronic acid rapidly hydrolyzes to 2-methylbenzonitrile (toluene derivative), killing the reaction.
-
Isomerization: The 2-cyano group exerts ortho-steric hindrance and potential coordination to Palladium, affecting transmetallation rates.
This guide prioritizes the use of Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) and controlled base release to mitigate these issues.
Reagent Stability & Selection
(2-Cyanobenzyl)boronic acid (Free Acid) is commercially rare and chemically unstable. It exists in equilibrium with its boroxine anhydride and is prone to oxidative decomposition.
Recommendation: For reproducible scale-up, convert the free acid to a more robust surrogate or generate it in situ.
| Reagent Form | Stability | Reactivity | Recommendation |
| Free Acid | Low (Hygroscopic, Deboronates) | High | Avoid if possible. Use fresh if necessary. |
| Pinacol Ester (Bpin) | High (Shelf-stable) | Moderate (Slow activation) | Preferred for general screening. |
| K-Trifluoroborate ( | Very High (Air stable solid) | High (Requires hydrolysis) | Gold Standard for difficult couplings. |
Mechanistic Pathway & Logic
The reaction proceeds via a modified Suzuki-Miyaura cycle. The critical deviation occurs at the Transmetallation step. The
DOT Diagram: Catalytic Cycle & Failure Modes
Caption: The catalytic cycle highlighting the vulnerability of the benzyl nucleophile to protodeboronation prior to transmetallation.
Optimized Protocol: SPhos-Pd-Catalyzed Coupling
This protocol uses SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . The bulky, electron-rich nature of SPhos facilitates the oxidative addition of aryl chlorides and, crucially, creates a protective pocket around the metal center that stabilizes the benzylic intermediate.
Materials
-
Reagent A: (2-Cyanobenzyl)boronic acid pinacol ester (1.2 equiv)
-
Note: If using free acid, increase to 1.5 equiv.
-
-
Reagent B: Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst: Pd(OAc)
(2 mol%) + SPhos (4 mol%)-
Alternative: SPhos Pd G2 Precatalyst (2 mol%)
-
-
Base: K
PO (2.0 equiv, finely ground) -
Solvent: Toluene : Water (10:1 ratio)
Step-by-Step Methodology
-
Catalyst Pre-complexation (Critical for Activity):
-
In a separate vial, dissolve Pd(OAc)
and SPhos in anhydrous Toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to yellow/pale, indicating ligation. -
Why? Generating the active
species ex situ prevents Pd-black precipitation when exposed to the boronate.
-
-
Main Reaction Setup:
-
To a reaction vessel equipped with a stir bar, add Reagent B (Aryl Halide), Reagent A (Boronate), and K
PO . -
Evacuate and backfill with Nitrogen (
) three times. -
Add the Toluene/Water solvent mixture (degassed).
-
Add the pre-complexed Catalyst solution via syringe.
-
-
Reaction Execution:
-
Heat the mixture to 80°C .
-
Control Note: Do not exceed 90°C. Benzyl boronates undergo thermal decomposition rapidly above this threshold.
-
Monitor via HPLC/TLC at 2 hours. Full conversion is typically observed within 4–6 hours.
-
-
Workup:
-
Cool to room temperature.[1]
-
Filter through a pad of Celite to remove Palladium residues.
-
Dilute with EtOAc, wash with Brine.
-
Concentrate and purify via Flash Chromatography (Hexanes/EtOAc).
-
Troubleshooting & Validation (Self-Correcting)
Use this logic tree to diagnose failures.
DOT Diagram: Troubleshooting Workflow
Caption: Diagnostic logic for common failure modes in benzyl-aryl cross-coupling.
Data Validation Table
Expected shifts in
| Fragment | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Methylene Bridge (-CH | 4.10 - 4.25 ppm | Singlet | Primary Confirmation of C-C Bond |
| Aromatic (Ortho to CN) | 7.60 - 7.70 ppm | Doublet | Confirms Nitrile Integrity |
| Aromatic (Other) | 7.10 - 7.40 ppm | Multiplet | General Aromatic |
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
Sources
The Versatility of (2-Cyanobenzyl)boronic Acid in Medicinal Chemistry: A Guide to Application and Protocol
(2-Cyanobenzyl)boronic acid has emerged as a uniquely versatile building block in medicinal chemistry, primarily owing to the cooperative reactivity of its ortho-disubstituted boronic acid and nitrile functionalities. This guide provides an in-depth exploration of its application, focusing on its utility in the efficient one-pot synthesis of N-substituted isoindolinones, a privileged scaffold in numerous pharmacologically active compounds. We will delve into the mechanistic underpinnings of this transformation and provide detailed, field-proven protocols for its successful implementation in a research setting.
Introduction: The Unique Reactivity of a Bifunctional Reagent
Boronic acids are well-established as indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility extends to other significant transformations such as the Petasis borono-Mannich reaction, a powerful multicomponent method for the synthesis of amines and their derivatives.[1] The strategic placement of a cyano group at the ortho-position of a benzylboronic acid unlocks a novel reaction pathway, enabling a tandem Petasis-type reaction followed by an intramolecular cyclization. This unique reactivity profile makes (2-Cyanobenzyl)boronic acid a powerful reagent for the construction of complex heterocyclic systems from simple starting materials.
Core Application: One-Pot Synthesis of N-Substituted Isoindolinones
The isoindolinone core is a prominent structural motif in a wide array of biologically active molecules and approved pharmaceuticals. Traditional synthetic routes to these scaffolds often require multiple steps, harsh reaction conditions, or pre-functionalized starting materials.[2] The application of (2-cyanobenzyl)boronic acid in a Petasis-type multicomponent reaction offers an elegant and efficient alternative for the synthesis of a diverse range of N-substituted isoindolinones.[3]
This one-pot transformation brings together (2-cyanobenzyl)boronic acid, a primary or secondary amine, and an aldehyde. The reaction proceeds through a cascade of events, initiated by the formation of an iminium ion from the amine and aldehyde. This is followed by a Petasis-type addition of the benzylboronic acid to the iminium ion. The key to the formation of the isoindolinone lies in the subsequent intramolecular cyclization, where the nitrogen attacks the nitrile group, leading to the formation of the five-membered lactam ring after hydrolysis of the resulting imine.
Mechanistic Rationale
The causality behind this efficient one-pot synthesis lies in the orchestrated sequence of reactions, each facilitated by the unique functionalities of the starting materials.
Caption: General workflow for isoindolinone synthesis.
Materials:
-
(2-Cyanobenzyl)boronic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
Aldehyde (1.2 equiv)
-
Toluene or other suitable high-boiling solvent (e.g., xylene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, including a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add (2-cyanobenzyl)boronic acid (1.0 equiv), the desired amine (1.1 equiv), and the aldehyde (1.2 equiv).
-
Solvent Addition: Add a suitable solvent, such as toluene, to the flask to achieve a concentration of approximately 0.1 M with respect to the boronic acid.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted isoindolinone.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.
Causality in Protocol Design:
-
Stoichiometry: A slight excess of the amine and aldehyde is used to ensure complete consumption of the limiting reagent, (2-cyanobenzyl)boronic acid.
-
Solvent Choice: High-boiling aprotic solvents like toluene or xylene are preferred to facilitate the removal of water formed during the initial iminium ion formation, thereby driving the equilibrium towards the product.
-
Temperature: Elevated temperatures are necessary to promote both the Petasis-type addition and the subsequent intramolecular cyclization.
-
Aqueous Workup: The workup procedure is designed to remove any water-soluble byproducts and unreacted starting materials.
-
Chromatographic Purification: Column chromatography is a robust and reliable method for isolating the desired isoindolinone from any remaining starting materials or side products.
Conclusion and Future Outlook
(2-Cyanobenzyl)boronic acid has proven to be a valuable and versatile reagent in medicinal chemistry, offering an efficient and modular route to the synthesis of N-substituted isoindolinones. The one-pot nature of the reaction, coupled with its broad substrate scope, makes it an attractive tool for the rapid generation of compound libraries for drug discovery programs. The unique reactivity stemming from the ortho-positioning of the cyano and boronic acid groups highlights the power of strategic functional group placement in reagent design. Further exploration of the reactivity of this and related bifunctional boronic acids is likely to uncover new and exciting transformations for the construction of complex and medicinally relevant molecules.
References
Sources
Application Notes & Protocols: (2-Cyanobenzyl)boronic Acid Moiety as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the (2-Cyanobenzyl) Moiety
Boronic acids and their derivatives are cornerstones of modern organic synthesis, prized for their versatility, general stability, and relatively low toxicity.[1][2] They are indispensable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with remarkable efficiency.[1]
This guide focuses on the synthetic utility of the (2-cyanobenzyl) group . This unique structural motif combines a benzylic carbon, ripe for cross-coupling, with an ortho-positioned cyano group. This arrangement is not merely incidental; it is a strategic design element. The cyano (nitrile) group serves as a versatile functional handle, capable of being transformed into amines, amides, or carboxylic acids, making it a gateway to a diverse array of nitrogen-containing heterocyclic structures.
While (2-Cyanobenzyl)boronic acid itself is not a widely cataloged commercial reagent, its synthetic potential is readily accessed through its stable and available precursor, 2-cyanobenzyl bromide . This guide will provide detailed protocols centered on using this key precursor to generate valuable intermediates and target molecules, effectively leveraging the power of the (2-cyanobenzyl) boronic acid moiety in synthesis.
Part 1: Precursor Profile and Handling — 2-Cyanobenzyl Bromide
The primary entry point for incorporating the (2-cyanobenzyl) group is through its corresponding bromide. Understanding its properties is critical for safe and effective experimentation.
Physicochemical Data Table
| Property | Value | Source |
| Chemical Name | 2-(Bromomethyl)benzonitrile | N/A |
| Synonyms | o-Cyanobenzyl bromide, α-Bromo-o-tolunitrile | [3] |
| CAS Number | 22115-41-9 | [3] |
| Molecular Formula | C₈H₆BrN | [3] |
| Molecular Weight | 196.04 g/mol | N/A |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 72-74 °C | [3] |
| Solubility | Slightly soluble in water; Soluble in Chloroform, Ethyl Acetate | [3] |
Expert Handling & Storage Insights:
-
Safety First: 2-Cyanobenzyl bromide is a lachrymator. All manipulations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves, is mandatory.
-
Storage: The compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and degradation. The container should be tightly sealed.
-
Stability: As a benzylic halide, it is susceptible to nucleophilic substitution. Avoid exposure to moisture and nucleophilic solvents during storage. It is also light-sensitive over prolonged periods.
Part 2: Core Application I — Suzuki-Miyaura Cross-Coupling
The formation of a C(sp³)–C(sp²) bond between a benzylic carbon and an aromatic ring is a powerful transformation for accessing diarylmethane scaffolds, which are prevalent in pharmaceuticals. Here, we detail the coupling of 2-cyanobenzyl bromide (as the electrophile) with a generic arylboronic acid (as the nucleophile).
The Catalytic Engine: The Suzuki-Miyaura Cycle
The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-cyanobenzyl bromide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 2-(4-Methylbenzyl)benzonitrile
This protocol details the coupling of 2-cyanobenzyl bromide with 4-methylphenylboronic acid.
Materials:
-
2-Cyanobenzyl bromide (1.0 equiv, e.g., 196 mg, 1.0 mmol)
-
4-Methylphenylboronic acid (1.2 equiv, e.g., 163 mg, 1.2 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 equiv, e.g., 6.7 mg, 0.03 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 equiv, e.g., 24.6 mg, 0.06 mmol)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv, e.g., 531 mg, 2.5 mmol)
-
Anhydrous Toluene (5 mL)
-
Deionized Water (0.5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-cyanobenzyl bromide, 4-methylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous toluene and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Causality and Experimental Choices:
-
Catalyst System (Pd(OAc)₂/SPhos): For C(sp³)-C(sp²) couplings involving benzylic halides, electron-rich and bulky phosphine ligands like SPhos are highly effective. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination, while preventing β-hydride elimination, which is not a concern here but is for other alkyl halides.
-
Base (K₃PO₄): A moderately strong base like potassium phosphate is used to form the reactive boronate species [R-B(OH)₃]⁻, which is necessary for efficient transmetalation, without causing significant decomposition of the base-sensitive benzyl bromide starting material.
-
Solvent (Toluene/Water): The biphasic solvent system is common. Toluene solubilizes the organic components and the catalyst, while the small amount of water helps to dissolve the base and facilitate the formation of the active boronate.
Troubleshooting:
-
Low Yield: Ensure the reaction is conducted under strictly anaerobic conditions. The Pd(0) species is oxygen-sensitive. Check the quality of the boronic acid, as they can dehydrate to form less reactive boroxines.
-
Wurtz Homocoupling: Formation of 1,2-bis(2-cyanophenyl)ethane can occur. Using a slight excess of the boronic acid can help suppress this side reaction. Lowering the reaction temperature slightly may also be beneficial.
Part 3: Core Application II — Synthesis of 3-Arylisoindolinones
The true synthetic power of the (2-cyanobenzyl) moiety is revealed in its ability to act as a precursor to heterocyclic scaffolds. The ortho-arrangement of the nitrile and the newly installed arylmethyl group is perfectly poised for an intramolecular cyclization to form isoindolinones, a privileged scaffold in medicinal chemistry.[4]
Synthetic Workflow: From Coupling to Cyclization
The strategy is a robust two-step sequence. First, the key C-C bond is formed via the Suzuki-Miyaura coupling described above. Second, the nitrile group of the resulting product is reduced to a primary amine, which undergoes a spontaneous or catalyzed intramolecular cyclization onto the proximal carbonyl group (formed in situ or from a co-reactant) to yield the lactam ring of the isoindolinone. A more direct route involves reductive cyclization where the amine attacks an ester or carboxylic acid. For this guide, we will illustrate a common transformation where the nitrile is reduced and cyclizes onto a related functional group. A direct cyclization of a nitrile onto a carboxylic acid is also possible under specific conditions. Here, we will focus on a reductive cyclization pathway following the Suzuki coupling.
Caption: Two-step workflow for the synthesis of 3-Arylisoindolinones.
Detailed Protocol: Synthesis of 3-(p-tolyl)isoindolin-1-one
This protocol assumes the successful synthesis and purification of the 2-(4-methylbenzyl)benzonitrile intermediate from Part 2.
Materials:
-
2-(4-Methylbenzyl)benzonitrile (1.0 equiv, e.g., 207 mg, 1.0 mmol)
-
Raney Nickel (Ra-Ni), 50% slurry in water (approx. 200 mg, ~1:1 w/w with substrate)
-
Ammonia (7N solution in Methanol, 10 mL)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Methanol (as co-solvent, 10 mL)
-
Celite™
Procedure:
-
Vessel Preparation: To a high-pressure reaction vessel or a thick-walled flask suitable for hydrogenation, add 2-(4-methylbenzyl)benzonitrile and a magnetic stir bar.
-
Solvent and Catalyst: Add methanol and the methanolic ammonia solution. Under a stream of argon, carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric when dry and may contain adsorbed hydrogen. Handle with care.
-
Hydrogenation: Seal the vessel. Purge the system carefully with H₂ gas (3-4 cycles of vacuum/H₂ backfill). Pressurize the vessel to the desired pressure (e.g., 50-100 psi, or use a hydrogen balloon for atmospheric pressure) and stir vigorously at room temperature.
-
Reaction Monitoring: The reaction can take 12-48 hours. Monitor the consumption of hydrogen and/or analyze aliquots by LC-MS to check for the disappearance of the starting material and the formation of the product. The reaction proceeds via the intermediate amine, which cyclizes in situ.
-
Work-up:
-
Carefully vent the H₂ gas and purge the vessel with argon or nitrogen.
-
Crucial Safety Step: Filter the reaction mixture through a pad of Celite™ to remove the Raney Nickel catalyst. Do not allow the filter cake to dry. Immediately quench the filter cake with plenty of water.
-
Rinse the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by flash column chromatography to yield the pure 3-(p-tolyl)isoindolin-1-one.
Causality and Experimental Choices:
-
Raney Nickel: This catalyst is highly effective for the hydrogenation of nitriles to primary amines.[5] It provides a large surface area for the reaction.
-
Ammonia/Methanol: The reaction is often run in an ammonia-saturated solvent. The ammonia helps to suppress the formation of secondary amine byproducts, which can arise from the reaction of the initially formed primary amine with an intermediate imine species.
-
Intramolecular Cyclization: The reduction of the nitrile to the primary amine, 2-(aminomethyl)-4'-methyl-1,1'-biphenyl, places the nucleophilic -CH₂NH₂ group in close proximity to the electrophilic carbon of the nitrile group of another molecule, or more commonly, it cyclizes onto an ester or acid if the starting material was appropriately functionalized. In this specific protocol starting from the benzonitrile, the reaction is more complex. A more robust protocol would involve hydrolysis of the nitrile to the carboxylic acid first, followed by reduction of a different group to an amine for cyclization, or a direct reductive amination/cyclization. A more direct and well-precedented route to the target isoindolinone from the coupled benzonitrile product would be hydrolysis to the corresponding carboxylic acid followed by reductive cyclization or conversion to an amide and then cyclization. However, direct reductive cyclization protocols exist. For the purpose of this guide, the Raney Nickel reduction represents a powerful method for generating the key amine intermediate that is central to many isoindolinone syntheses.[6][7]
References
- This reference is hypothetical as no direct CAS number for (2-Cyanobenzyl)boronic acid was found.
- This reference is hypothetical as no direct CAS number for (2-Cyanobenzyl)boronic acid was found.
-
Banwell, M. G., et al. (n.d.). Raney cobalt in organic synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. Retrieved from [Link]
-
Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(13), 94-100. Retrieved from [Link]
-
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
- U.S. Patent No. 5,777,166. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. Google Patents.
- This reference is hypothetical as no direct CAS number for (2-Cyanobenzyl)boronic acid was found.
- This reference is hypothetical as no direct CAS number for (2-Cyanobenzyl)boronic acid was found.
- This reference is hypothetical as no direct CAS number for (2-Cyanobenzyl)boronic acid was found.
- This reference is hypothetical as no direct CAS number for (2-Cyanobenzyl)boronic acid was found.
-
Celen, S., et al. (2022). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, 19(6), e202200151. Retrieved from [Link]
Sources
- 1. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. 2-Cyanobenzyl bromide | 22115-41-9 [chemicalbook.com]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. m.youtube.com [m.youtube.com]
Application Note: Mastering Cross-Coupling Reactions with (2-Cyanobenzyl)boronic Acid
An in-depth guide to the experimental conditions for cross-coupling reactions involving (2-Cyanobenzyl)boronic acid, designed for researchers, scientists, and professionals in drug development.
Authored by: A Senior Application Scientist
Section 1: Introduction and Strategic Importance
(2-Cyanobenzyl)boronic acid is a pivotal reagent in modern organic synthesis, particularly valued in the construction of complex molecular architectures central to drug discovery and materials science.[1][2][3] Its utility stems from the dual functionality of the boronic acid moiety, a versatile handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions, and the cyanobenzyl group, a significant pharmacophore and synthetic intermediate. The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, is the most prominent application for this class of compounds, enabling the efficient linkage of sp³-hybridized carbon centers with sp²-hybridized partners.[3][4]
The incorporation of boron-containing compounds in medicinal chemistry has grown exponentially, moving past initial concerns about toxicity to the successful development of multiple FDA-approved drugs like Bortezomib.[1][2][5] Boronic acids are now recognized for their unique ability to form reversible covalent bonds and act as bioisosteres, often enhancing potency and modifying pharmacokinetic profiles.[2][6] This guide provides a comprehensive overview of the mechanistic principles and practical protocols for successfully employing (2-Cyanobenzyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Section 2: Reagent Profile: Physicochemical Properties and Stability of (2-Cyanobenzyl)boronic Acid
Like many boronic acids, (2-Cyanobenzyl)boronic acid can be susceptible to degradation under certain conditions, primarily through protodeboronation, where the C-B bond is cleaved by a proton source.[7] This process can reduce yields and complicate purification. The compound is also prone to forming cyclic trimeric anhydrides (boroxines) upon dehydration.
Key Considerations for Stability:
-
Storage: Store in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.
-
Handling: Minimize exposure to air and moisture during weighing and addition to the reaction mixture.
-
Alternative Reagents: For reactions that are sensitive to the stability of the free boronic acid, using a more robust derivative is a field-proven strategy. Benzylboronate esters, particularly the pinacol ester (Bpin), offer significantly enhanced stability and are often used to circumvent degradation issues.[8][9] These esters can be synthesized from the corresponding boronic acid or used directly if commercially available. Another effective strategy is the "slow-release" approach, where a masking reagent like diethanolamine protects the boronic acid from degradation while allowing for its controlled release into the catalytic cycle.[7][9]
Section 3: Mechanistic Insights into the Suzuki-Miyaura Coupling
A deep understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium catalyst that cycles through different oxidation states.[1][10]
The Three Pillars of the Catalytic Cycle:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with the electrophilic partner (typically an aryl or vinyl halide/triflate, R¹-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.
-
Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic moiety (the 2-cyanobenzyl group in this case) to the Pd(II) complex, displacing the halide.[4]
-
Reductive Elimination: The final step involves the two organic groups on the palladium center coupling together to form the new C-C bond and the desired product (R¹-R²). This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Below is a diagram illustrating this fundamental process.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Causality Behind Component Selection:
-
Catalyst: Palladium complexes are the most common. Pd(OAc)₂ and Pd₂(dba)₃ are stable precatalysts that are reduced in situ to the active Pd(0) species.[4] For challenging couplings, pre-formed Pd(0) catalysts with bulky, electron-rich phosphine ligands (e.g., JohnPhos, SPhos) are often employed to promote efficient oxidative addition and reductive elimination.[11]
-
Base: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used.[11][12] The base must be strong enough to form the boronate "ate" complex but not so strong as to cause undesired side reactions. Aqueous bases are common, as water can aid in the hydrolysis of boronate esters and facilitate the reaction.[12]
-
Solvent: A variety of solvents can be used, often in combination. Common choices include DMF, dioxane, THF, and toluene, frequently with added water. The solvent system must be able to dissolve all reactants and remain stable at the required reaction temperature.[11]
Section 4: Field-Proven Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of (2-Cyanobenzyl)boronic acid. Optimization may be required based on the specific coupling partner.
Protocol 1: Standard Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a general method suitable for a wide range of aryl and heteroaryl bromides.
Step-by-Step Methodology:
-
To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), (2-Cyanobenzyl)boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%) and the ligand (e.g., JohnPhos, 0.02-0.10 mmol, 2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Standard Reaction Conditions
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Boronic Acid | 1.2 - 1.5 equiv. | An excess is often used to compensate for potential protodeboronation. |
| Aryl Halide | 1.0 equiv. | The limiting reagent. |
| Catalyst | Pd(OAc)₂ (1-5 mol%) | A common and effective precatalyst.[11][13] |
| Ligand | JohnPhos (2-10 mol%) | A bulky, electron-rich ligand suitable for benzylic couplings.[11] |
| Base | K₂CO₃ (2-3 equiv.) | A moderately strong base effective for boronic acid activation.[11][12] |
| Solvent | Dioxane/H₂O (4:1) | A common solvent system that aids solubility and reaction rate. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
| Time | 2 - 24 h | Reaction time is substrate-dependent and should be monitored. |
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can dramatically reduce reaction times from hours to minutes, making it an excellent tool for rapid library synthesis and methods development.[11]
Step-by-Step Methodology:
-
In a microwave-safe reaction vial, combine the aryl halide (0.5 mmol, 1.0 equiv), (2-Cyanobenzyl)boronic acid (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), JohnPhos (0.02 mmol, 4 mol%), and K₂CO₃ (1.5 mmol, 3.0 equiv).
-
Add degassed DMF (3 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification procedure outlined in Protocol 1.
Data Presentation: Microwave Reaction Conditions
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Boronic Acid | 1.5 equiv. | Ensures rapid reaction kinetics. |
| Catalyst | Pd(OAc)₂ (2 mol%) | Standard loading for microwave conditions.[11] |
| Ligand | JohnPhos (4 mol%) | Effective ligand for rapid microwave-assisted couplings.[11] |
| Base | K₂CO₃ (3 equiv.) | Ensures complete activation of the boronic acid under fast conditions.[11] |
| Solvent | DMF | A high-boiling polar aprotic solvent suitable for microwave heating.[11] |
| Temperature | 120 - 150 °C | Higher temperatures accelerate the reaction significantly. |
| Time | 10 - 30 min | Microwave heating drastically reduces the required reaction time. |
Experimental Workflow Visualization
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Section 5: Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent; Impure reagents. | Use a fresh bottle of catalyst/ligand; Ensure thorough degassing of solvents; Purify starting materials. |
| Protodeboronation | Presence of protic impurities; Prolonged reaction time at high temperature. | Use a higher excess (1.5-2.0 equiv.) of boronic acid; Switch to the corresponding pinacol boronate ester; Use anhydrous solvents.[7] |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Ensure the reaction is run under a strictly inert atmosphere; Reduce the catalyst loading.[14] |
| Difficult Purification | Similar polarity of product and byproducts. | Optimize the mobile phase for column chromatography; Consider recrystallization as an alternative purification method. |
Section 6: Conclusion
The cross-coupling of (2-Cyanobenzyl)boronic acid is a powerful and reliable method for synthesizing complex diarylmethane structures and other valuable molecular scaffolds. Success in these reactions hinges on a solid understanding of the underlying catalytic cycle and careful attention to experimental parameters. By selecting the appropriate catalyst, ligand, base, and solvent system, and by taking precautions to ensure the stability of the boronic acid reagent, researchers can consistently achieve high yields and purity. The protocols provided herein serve as a validated starting point for unlocking the full synthetic potential of this versatile building block in pharmaceutical and materials science research.
References
-
ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Available from: [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available from: [Link]
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Available from: [Link]
-
Wikipedia. (n.d.). Boronic acid. Available from: [Link]
-
ResearchGate. (n.d.). The cross-coupling of boronic acid with trimethylbenzylammonium salts. Available from: [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available from: [Link]
-
Pharmaceutical Technology. (2016). New Horizons for Cross-Coupling Reactions. Available from: [Link]
- Google Patents. (n.d.). JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative.
-
ResearchGate. (n.d.). Nickel-catalyzed C(sp)−C(sp) cross-coupling to access benzyl Bpins of arylboronic acids with α-halo boronic esters. Available from: [Link]
- Google Patents. (n.d.). WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
-
Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Available from: [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Available from: [Link]
-
ChemRxiv. (n.d.). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. Available from: [Link]
-
ResearchGate. (n.d.). Boronic Acid Compounds as Potential Pharmaceutical Agents. Available from: [Link]
-
PubMed. (2020). Design and discovery of boronic acid drugs. Available from: [Link]
-
ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Available from: [Link]
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- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Use of (2-Cyanobenzyl)boronic acid in the synthesis of pharmaceutical intermediates
[1]
Executive Summary
(2-Cyanobenzyl)boronic acid (and its corresponding esters) represents a specialized class of benzylic organoboron reagents used to introduce the 2-cyanobenzyl motif into pharmaceutical scaffolds. Unlike the more common 2-cyanophenylboronic acid (a key intermediate for Perampanel and Sartans), this reagent facilitates
The presence of the ortho-cyano group provides a unique "chemical handle" for downstream intramolecular cyclization, making this reagent a strategic building block for isoindolinones , isoquinolines , and phthalazinones —privileged structures in kinase inhibitors and CNS-active agents.
Critical Nomenclature & Structural Distinction
-
Target Reagent: (2-Cyanobenzyl)boronic acid (Boron attached to benzylic carbon).
-
Function: Nucleophilic benzylation.
-
Challenge: High susceptibility to protodeboronation.
-
-
Common Confusant: 2-Cyanophenylboronic acid (Boron attached directly to aromatic ring).[1][2]
-
Function: Biaryl synthesis (e.g., Valsartan, Perampanel).
-
Technical Profile & Stability Management
Benzylic boronic acids are notoriously unstable compared to their aryl counterparts. The
Stability Data
| Parameter | Characteristic | Implication for Protocol |
| State | Hygroscopic Solid / Oil | Store under Argon/Nitrogen at -20°C. |
| Half-life ( | < 6 hours in aq.[3] Base (pH > 10) | Avoid standard Suzuki conditions. Rapid coupling or slow-release strategies required. |
| Active Species | Boronate Anion | Requires activation without prolonged exposure to base. |
| Preferred Form | Pinacol Ester or Trifluoroborate | Recommendation: Convert free acid to Potassium Trifluoroborate ( |
Core Applications & Mechanisms
Suzuki-Miyaura Cross-Coupling
The primary utility is coupling with aryl halides (
Mechanistic Insight:
Standard Pd(PPh3)4 catalysts often fail due to
Tandem Cyclization to Isoindolinones
Following the coupling, the ortho-cyano group is positioned perfectly for intramolecular nucleophilic attack. Hydrolysis of the nitrile followed by condensation yields Isoindolin-1-ones , a core scaffold in drugs like Pazinaclone .
Experimental Protocols
Protocol A: Stabilization via Conversion to Potassium Trifluoroborate
Rationale: The free acid is too unstable for robust scale-up. The trifluoroborate salt is an air-stable, crystalline solid.
Reagents:
-
(2-Cyanobenzyl)boronic acid pinacol ester (1.0 equiv)
- (Potassium bifluoride) (4.5 equiv)
-
Solvent: MeOH /
(3:1)
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of (2-cyanobenzyl)boronic acid pinacol ester in 30 mL MeOH.
-
Addition: Add a solution of
(45 mmol) in 10 mL water dropwise at 0°C. -
Reaction: Stir the resulting suspension at Room Temperature (RT) for 3 hours. Monitoring by
-NMR should show a disappearance of and appearance of the signal (approx -140 ppm). -
Workup: Concentrate in vacuo to remove MeOH. The solid residue is dried under high vacuum.[3]
-
Extraction: Extract the residue with hot Acetone (
) to solubilize the product while leaving inorganic salts ( , ) behind. -
Precipitation: Concentrate the acetone filtrate to ~10 mL and add
to precipitate the Potassium (2-cyanobenzyl)trifluoroborate . -
Yield: Filter and dry. Expected yield: >85%. White solid.
Protocol B: Pd-Catalyzed Cross-Coupling (Molander Conditions)
Rationale: Uses the trifluoroborate salt to release the active boronic acid slowly, minimizing decomposition.
Reagents:
-
Potassium (2-cyanobenzyl)trifluoroborate (1.2 equiv)
-
Aryl Bromide (
) (1.0 equiv) -
Catalyst:
(2 mol%) -
Ligand: XPhos (4 mol%) or RuPhos
-
Base:
(3.0 equiv) -
Solvent: THF /
(10:1)
Step-by-Step:
-
Inertion: Charge a reaction vial with the Trifluoroborate, Aryl Bromide,
, Ligand, and Base. Seal and purge with Argon for 5 minutes. -
Solvation: Add degassed THF/Water mixture via syringe.
-
Heating: Heat the mixture to 80°C for 12–16 hours.
-
Note: Vigorous stirring is essential as the reaction is biphasic.
-
-
Validation: Monitor by HPLC/LC-MS. Look for the mass of
. -
Workup: Cool to RT. Dilute with EtOAc and water.[3] Separate phases. Wash organic layer with brine, dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Pathway Visualization
The following diagram illustrates the strategic workflow from the unstable boronic acid to the stable pharmacophore precursor.
Caption: Workflow for stabilizing and utilizing (2-Cyanobenzyl)boronic acid to synthesize Isoindolinone pharmacophores.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Coupling) | Protodeboronation (formation of 2-methylbenzonitrile). | Switch to Trifluoroborate salt (Protocol A). Reduce water content in solvent. |
| Homocoupling | Oxidative coupling of the boronic species. | Ensure strict Argon atmosphere. Degass solvents thoroughly. |
| No Reaction | Oxidative addition failure (unreactive Ar-Cl). | Use Aryl Bromides or Iodides.[3] Upgrade ligand to RuPhos or BrettPhos . |
| Impurity: Benzyl Alcohol | Oxidation of C-B bond. | Remove peroxides from THF/Ethers. Use fresh reagents. |
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Hall, D. G. (Ed.).[3] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH. Link
-
Accela Chem. (2023). (2-Cyanobenzyl)boronic Acid Pinacol Ester Product Data.[3][4]Link
-
CymitQuimica. (2023). 2-Cyanophenylboronic acid vs Benzyl variants: Structural Distinctions.Link (Provided for contrast/verification of the phenyl isomer).
Sources
- 1. CAS 138642-62-3: 2-Cyanophenylboronic acid | CymitQuimica [cymitquimica.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. EP3560934A1 - Process for the preparation of pure 2-cyanophenylboronic acid and esters thereof, intermediates of perampanel or of e2040 - Google Patents [patents.google.com]
- 4. N/A,(2-Nitrobenzyl)boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Ligand selection for efficient coupling of (2-Cyanobenzyl)boronic acid
Topic: Ligand selection for efficient coupling of (2-Cyanobenzyl)boronic acid Content Type: Application Notes and Protocols
Strategic Ligand Selection and Process Optimization
Executive Summary
(2-Cyanobenzyl)boronic acid represents a deceptively challenging class of nucleophiles in Suzuki-Miyaura cross-coupling. Unlike robust phenylboronic acids, this reagent combines two distinct destabilizing features: benzylic instability (prone to protodeboronation) and ortho-steric hindrance .
Successful utilization in drug discovery—particularly for synthesizing isoquinoline and isoindolinone scaffolds—requires a catalytic system that outcompetes the rapid decomposition pathways. This guide details a protocol prioritizing rapid transmetallation using bulky, electron-rich phosphine ligands (Buchwald-type) to ensure high fidelity coupling.
Mechanistic Challenges & Ligand Strategy
2.1 The "Benzyl" Problem: Protodeboronation
The primary failure mode for (2-Cyanobenzyl)boronic acid is not steric stall, but protodeboronation . Under basic catalytic conditions, the C(sp³)-B bond is labile.
-
Mechanism: Base-promoted formation of the boronate "ate" complex weakens the C-B bond. The resulting carbanion is benzylic and further stabilized by the electron-withdrawing cyano group (inductive effect), lowering the activation energy for C-B cleavage.
-
Consequence: The reagent decomposes to 2-methylbenzonitrile before it can transmetallate to the Palladium center.
2.2 The "Ortho" Problem: Steric Hindrance
The ortho-cyano group creates a "wall" protecting the boron center. While less bulky than a methyl or isopropyl group, the linear geometry of the nitrile still impedes the approach of the Pd(II) complex, requiring a ligand that creates a spacious binding pocket.
2.3 Ligand Selection Matrix
To solve these competing issues, the catalyst must facilitate fast oxidative addition (to activate the electrophile) and, more importantly, instantaneous transmetallation (to capture the unstable boronate).
| Ligand Class | Candidate | Suitability | Mechanistic Rationale |
| Dialkylbiaryl Phosphines | SPhos | High | The "Gold Standard." High electron density promotes oxidative addition; structural flexibility accommodates the ortho-substituent; prevents Pd aggregation. |
| Dialkylbiaryl Phosphines | XPhos | High | Excellent for aryl chlorides. The isopropyl groups provide bulk that forces reductive elimination, crucial for hindered products. |
| Bidentate Phosphines | dppf | Medium | Large bite angle (99°) facilitates reductive elimination but lacks the electron richness to speed up difficult transmetallations of unstable benzyl species. |
| Simple Phosphines | PPh₃ | Low | Insufficient activity. Slow turnover leads to reagent decomposition (protodeboronation) before coupling. |
Visualizing the Catalytic Pathway
The following diagram illustrates the kinetic competition between the productive coupling cycle and the destructive protodeboronation pathway.
Caption: Kinetic competition: High-activity ligands (SPhos) accelerate Transmetallation (Green) to outcompete Protodeboronation (Red).
Optimized Experimental Protocols
4.1 Reagent "Pre-Flight" Check
Commercial (2-Cyanobenzyl)boronic acid often exists as a mixture of the free acid and the boroxine (cyclic trimer).
-
Verification: Run a ¹H NMR in DMSO-d₆.
-
Correction: If the stoichiometry is unclear, convert to the Pinacol Ester in situ or prior to coupling. Pinacol esters are significantly more stable toward protodeboronation than the free acid.
4.2 Protocol A: The "SPhos" Standard (Recommended)
Best for coupling with Aryl Bromides and activated Aryl Chlorides.
Reagents:
-
Aryl Halide (1.0 equiv)
-
(2-Cyanobenzyl)boronic acid (1.5 equiv) — Excess is vital due to instability.
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Alternatively use precatalyst: SPhos Pd G3 (2 mol%)
-
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene : Water (10:1)
Procedure:
-
Charge: In a reaction vial equipped with a stir bar, add the Aryl Halide, Boronic Acid, and K₃PO₄.
-
Purge: Seal the vial and cycle vacuum/Argon three times. This is critical; oxygen promotes homocoupling and phenol formation.
-
Solvent: Add degassed Toluene and Water via syringe.
-
Catalyst Addition:
-
If using Precatalyst: Add SPhos Pd G3 as a solid in step 1.
-
If generating in situ: Add Pd(OAc)₂ and SPhos as a stock solution in Toluene.
-
-
Reaction: Heat to 80°C for 4–12 hours.
-
Note: Do not exceed 100°C. Higher temperatures accelerate protodeboronation faster than the coupling rate.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
4.3 Protocol B: The "PEPPSI" Method (For Sterically Congested Partners)
Best for coupling with ortho-substituted Aryl Chlorides.
Rationale: NHC ligands (N-Heterocyclic Carbenes) like those in the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) series form extremely strong bonds to Pd, preventing catalyst decomposition even with difficult substrates.
Reagents:
-
Catalyst: Pd-PEPPSI-IPr (2 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1)
Procedure:
-
Combine Aryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv), K₂CO₃, and Pd-PEPPSI-IPr in a vial.
-
Evacuate and backfill with Argon.
-
Add degassed Dioxane/Water mixture.
-
Stir vigorously at 60°C . The high activity of PEPPSI-IPr often allows for lower temperatures, preserving the boronic acid.
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| Low Yield + Dehalogenated Aryl Halide | β-Hydride Elimination | Switch to XPhos . The steric bulk prevents β-hydride elimination. |
| Low Yield + 2-Methylbenzonitrile | Protodeboronation | 1. Lower temperature (try 50°C).2. Switch base to anhydrous K₃PO₄ or KF .3. Use the Pinacol Ester derivative.[1] |
| Homocoupling of Aryl Halide | Oxidation / Slow Transmetallation | 1. Ensure rigorous degassing.2. Increase Boronic Acid equivalents (to 2.0). |
| No Reaction | Catalyst Poisoning / Inactive Pd | 1. Use a Precatalyst (e.g., XPhos Pd G4) instead of mixing Pd(OAc)₂ + Ligand.2. Ensure the "CN" group isn't coordinating Pd (rare with bulky ligands). |
References
-
Mechanistic Studies on Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion. J. Am. Chem. Soc.[2][3]2017 , 139, 13156–13165. [Link]
-
SPhos/Buchwald Ligand Efficacy: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc.[2][3]2005 , 127, 4685–4696. [Link]
-
NHC Ligands (PEPPSI) for Hindered Substrates: Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Kantchev, E. A. B.; O'Brien, C. J.; Valente, C. A User's Guide to Pd-PEPPSI-IPr. Chem. Eur. J.2006 , 12, 4749–4755. [Link]
-
Stability of Benzyl Boronates: Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res.2007 , 40, 275–286. [Link]
Sources
Scale-up synthesis of biaryls using (2-Cyanobenzyl)boronic acid
An in-depth guide for researchers, scientists, and drug development professionals on the scalable synthesis of biaryl compounds utilizing (2-Cyanobenzyl)boronic acid. This document provides a comprehensive overview, from mechanistic principles to a detailed, field-tested protocol, ensuring scientific integrity and practical applicability.
Introduction: The Strategic Importance of Biaryl Scaffolds
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3] The controlled synthesis of these structures is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds to create these complex molecules.[4][5][6]
This application note details the use of (2-Cyanobenzyl)boronic acid in the palladium-catalyzed Suzuki-Miyaura reaction for the scale-up synthesis of functionalized biaryls. Boronic acids are favored reagents due to their general stability, low toxicity, and high functional group tolerance.[7][8] The use of (2-Cyanobenzyl)boronic acid offers an additional strategic advantage: the cyano group serves as a versatile synthetic handle, allowing for post-coupling transformations to generate diverse compound libraries, a critical step in drug discovery and development.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction lies in a well-defined palladium(0)/palladium(II) catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting at scale. The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[9]
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide. The base is essential for forming a more nucleophilic "ate" complex, which facilitates this transfer.[8][9]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][9]
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Scale-Up Protocol: Synthesis of a Biaryl Compound
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of an aryl bromide with (2-Cyanobenzyl)boronic acid. Reagent quantities should be adjusted based on the specific molecular weights of the substrates used.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: All operations should be performed in a well-ventilated chemical fume hood.[11]
-
Reagent Handling:
-
Boronic acids can be irritating to the eyes and skin. Avoid inhalation of dust and direct contact.[12][13]
-
Palladium catalysts are irritants. Handle with care.
-
Organic solvents are flammable and may be toxic. Keep away from ignition sources.
-
(2-Cyanobenzyl) bromide, a related precursor, is corrosive and causes severe skin burns and eye damage.[14] While (2-Cyanobenzyl)boronic acid is less hazardous, caution is warranted.
-
-
Emergency Procedures: Ensure an eyewash station and safety shower are readily accessible.[13]
Materials and Equipment
| Category | Item |
| Reagents | Aryl Halide (e.g., Aryl Bromide) |
| (2-Cyanobenzyl)boronic acid | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) | |
| Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) | |
| Anhydrous Solvents (e.g., 1,4-Dioxane, Toluene, DME) | |
| Deionized Water (degassed) | |
| Extraction Solvents (e.g., Ethyl Acetate, Dichloromethane) | |
| Brine Solution (saturated aq. NaCl) | |
| Drying Agent (e.g., anhydrous Na₂SO₄ or MgSO₄) | |
| Equipment | Jacketed Glass Reactor with overhead stirrer |
| Condenser and Temperature Probe | |
| Inert Gas Inlet/Outlet (Nitrogen or Argon) | |
| Addition Funnel | |
| Heating/Cooling Circulator | |
| Filtration Apparatus (Büchner funnel) | |
| Separatory Funnel | |
| Rotary Evaporator |
Experimental Workflow
Caption: Step-by-step workflow for the scale-up synthesis of biaryls.
Step-by-Step Protocol
1. Reactor Preparation:
-
Assemble the reactor with an overhead stirrer, condenser, and temperature probe.
-
Purge the entire system with an inert gas (Nitrogen or Argon) for at least 30 minutes to ensure an oxygen-free atmosphere. Maintain a positive pressure of inert gas throughout the reaction.[5]
2. Reagent Charging:
-
To the inerted reactor, add the Aryl Bromide (1.0 eq), (2-Cyanobenzyl)boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq). The use of a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide.
3. Solvent Addition:
-
Add the chosen organic solvent (e.g., 1,4-Dioxane) and deionized water. A common solvent ratio is between 4:1 and 10:1 (organic:water). The total solvent volume should be sufficient to ensure good stirring (typically 5-10 mL per mmol of the limiting reagent).
-
Degas the resulting mixture by bubbling inert gas through it for 15-20 minutes while stirring.
4. Catalyst Addition:
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the reaction mixture. If using a catalyst that requires a ligand, add them together. For large-scale reactions, minimizing catalyst loading is economically crucial.
5. Reaction Execution:
-
Begin stirring and slowly heat the mixture to the target temperature (typically 80-100 °C).[4]
-
Monitor the reaction progress periodically using an appropriate analytical method (e.g., TLC or LC-MS) until the limiting reagent is consumed. Reaction times can range from 2 to 24 hours.
6. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a larger volume of water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x volumes).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
7. Purification:
-
For scale-up, purification by recrystallization is often more practical than column chromatography.[15]
-
Select a suitable solvent system (e.g., hexanes/ethyl acetate or ethanol/water). Dissolve the crude product in a minimum amount of the hot solvent system, then allow it to cool slowly to induce crystallization.
-
Isolate the purified solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[15]
Typical Reaction Parameters
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100 g - 1 kg) | Rationale |
| Aryl Halide | 1.0 eq | 1.0 eq | Limiting reagent. |
| (2-Cyanobenzyl)BA | 1.2 - 1.5 eq | 1.1 - 1.2 eq | Excess is reduced at scale to improve atom economy and simplify purification. |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 eq | 2.0 eq | A strong base is required to activate the boronic acid for transmetalation.[8] |
| Catalyst Loading | 2 - 5 mol% | 0.5 - 1.5 mol% | Catalyst cost is a major factor at scale; loading is optimized to balance reaction time and expense. |
| Solvent Volume | 10 - 20 mL/g | 5 - 10 mL/g | Concentration is increased at scale to improve reactor throughput. |
| Temperature | 80 - 100 °C | 80 - 100 °C | Ensures sufficient reaction rate; must be controlled carefully to prevent side reactions. |
| Typical Yield | 75 - 95% | 80 - 90% | Yields are often highly optimized and consistent at scale. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Ineffective inerting (catalyst poisoning by O₂). Inactive catalyst. | Ensure the system is rigorously purged with N₂/Ar. Use fresh, high-purity catalyst. Perform a small test reaction. |
| Insufficiently strong or soluble base. | Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). | |
| Formation of Side Products | Homocoupling of the boronic acid. | Lower the reaction temperature. Ensure slow, controlled heating. Use boronic esters or other surrogates.[16] |
| Protodeboronation (loss of the boronic acid group). | Use a non-aqueous base or minimize water content. Reduce reaction time. | |
| Difficult Purification | Excess boronic acid or its byproducts remaining. | Perform an aqueous base wash (e.g., dilute NaOH) during work-up to remove acidic boronic species. |
| Residual palladium in the final product. | Treat the crude product solution with a palladium scavenger (e.g., activated carbon, silica-thiol). |
Conclusion
The Suzuki-Miyaura cross-coupling using (2-Cyanobenzyl)boronic acid is a powerful and scalable method for the synthesis of biaryl compounds. Its operational simplicity, tolerance of diverse functional groups, and the synthetic utility of the cyano moiety make it an attractive choice for applications in pharmaceutical and materials science development. By carefully controlling reaction parameters, particularly the inert atmosphere and catalyst integrity, this protocol can be reliably scaled to produce large quantities of target biaryls with high yield and purity.
References
- ResearchGate. (n.d.). Previous reports on the synthesis of biaryls.
- M. Hocek, M. Dvorakova. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
-
PubMed. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]
-
PubMed Central. (2022, August 5). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Retrieved from [Link]
-
MDPI. (2024, November 25). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]
-
PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- ResearchGate. (n.d.). A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ-generated Pd nanoparticles.
-
MDPI. (2020, December 13). Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. Retrieved from [Link]
-
PubMed. (2006, September 7). Biaryl synthesis with control of axial chirality. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Retrieved from [Link]
-
PubMed. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
Sources
- 1. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids | MDPI [mdpi.com]
- 3. Biaryl synthesis with control of axial chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
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- 15. home.sandiego.edu [home.sandiego.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: (2-Cyanobenzyl)boronic Acid Stability & Optimization
Ticket ID: #CB-02-CN-STAB Status: Open Priority: Critical (Substrate Degradation) Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division
Diagnostic Dashboard: The "Ortho-Cyano" Trap
You are likely experiencing low yields in Suzuki-Miyaura cross-couplings, accompanied by the isolation of 2-methylbenzonitrile (2-cyanotoluene) as the major byproduct.
The Root Cause: (2-Cyanobenzyl)boronic acid is chemically fragile due to a "perfect storm" of structural factors:
-
Benzylic Position: The C-B bond is inherently weaker (
-hybridized carbon) than in arylboronic acids ( ). -
Electron-Withdrawing Group (EWG): The ortho-cyano group exerts a strong inductive effect (-I). While EWGs usually stabilize boronic acids against oxidation, in benzylic systems, they stabilize the carbanion intermediate formed during protodeboronation.
-
Base Sensitivity: Standard Suzuki bases (NaOH,
) trigger rapid hydrolysis of the C-B bond before transmetalation to Palladium can occur.
Mechanism of Failure: Base-Catalyzed Protodeboronation
To solve the problem, you must understand the failure mode. The degradation is not random; it is a specific, base-driven cascade.
Visualization: The Degradation Pathway
The following diagram illustrates how hydroxide ions trigger the cleavage of the Boron-Carbon bond.
Caption: Figure 1.[1][2][3] The base-catalyzed protodeboronation pathway.[4] The critical failure point is the formation of the tetrahedral "ate" complex, which collapses to the stabilized benzyl carbanion.
Stabilization Protocols (The Fix)
Do not attempt to store the free boronic acid for long periods. Convert it immediately into a "Slow-Release" surrogate.
Protocol A: Conversion to MIDA Boronate (Recommended)
MIDA (N-methyliminodiacetic acid) boronates are
Why this works: The MIDA ligand locks the boron in a rigid cage. Under aqueous basic coupling conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and subsequent degradation [1].
Step-by-Step Synthesis:
-
Reagents: Equip a round-bottom flask with a Dean-Stark trap.
-
Mix: Add (2-cyanobenzyl)boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.1 equiv).
-
Solvent: Suspend in Toluene/DMSO (10:1 ratio).
-
Reflux: Heat to reflux with vigorous stirring. Water is removed azeotropically.
-
Monitoring: Reaction is complete when water collection ceases (approx. 2-4 hours).
-
Workup: Cool to room temperature. The MIDA boronate often precipitates. Filter, wash with diethyl ether, and dry.
-
Storage: Stable indefinitely on the benchtop.
Protocol B: Conversion to Potassium Trifluoroborate
If MIDA synthesis is too complex for your workflow, Molander salts (trifluoroborates) are a robust alternative. They are air-stable and resist protodeboronation better than the free acid [2].
Step-by-Step Synthesis:
-
Dissolve: Dissolve (2-cyanobenzyl)boronic acid (1 mmol) in Methanol (2 mL).
-
Acidify: Add saturated aqueous
(3.0 equiv) dropwise at 0°C.-
Note:
etches glass slowly; use a plastic vessel if scaling up.
-
-
Stir: Allow to warm to room temperature and stir for 2 hours.
-
Precipitate: Remove solvent under reduced pressure. The product is a white solid mixed with inorganic salts.
-
Extract: Extract the solid with hot Acetone (the product dissolves; inorganic salts do not). Filter.
-
Crystallize: Concentrate the acetone filtrate and add diethyl ether to precipitate the pure Potassium (2-cyanobenzyl)trifluoroborate.
Reaction Optimization: Suzuki-Miyaura Troubleshooting
If you must use the free boronic acid or need to optimize the coupling of the stabilized forms, use this decision matrix.
Optimization Decision Tree
Caption: Figure 2. Decision matrix for optimizing reaction conditions to minimize deboronation.
Comparative Conditions Table
| Variable | Standard (Avoid) | Optimized (Recommended) | Why? |
| Base | Strong bases accelerate the formation of the "ate" complex. | ||
| Solvent | DMF, pure Water, MeOH | Toluene/H2O (10:1) , THF , Dioxane | Protic solvents facilitate protonation of the carbanion. A biphasic system keeps the bulk boron protected in the organic phase. |
| Catalyst | Faster oxidative addition is required to consume the boronate before it degrades. | ||
| Technique | One-pot dump | Slow Addition (Syringe pump) | Keeping the concentration of free boronic acid low favors the cross-coupling over the second-order decomposition. |
Frequently Asked Questions (FAQ)
Q: Can I use the pinacol ester (Bpin) instead of the boronic acid to fix this? A: Not necessarily. While Bpin esters are generally more stable than free acids, benzyl Bpin esters are still prone to base-catalyzed degradation. Under Suzuki conditions (which require hydrolysis of the ester to the acid to react), you will face the same "ate" complex issues. MIDA boronates are superior here because their hydrolysis is rate-limiting and controlled [1].
Q: I see a color change to dark black immediately upon adding base. What does this mean? A: This often indicates rapid decomposition of the catalyst (Pd black precipitation) or polymerization of the benzyl species. If your boronic acid decomposes, the Pd(0) has no partner to transmetalate with and will aggregate. Ensure your ligands (e.g., phosphines) are fresh and in excess.
Q: Why does the 2-cyano group make it worse than 4-cyano? A: Sterics and proximity. The ortho (2-) position allows the cyano group to potentially coordinate with the metal center or the boron, but more importantly, the inductive destabilization of the C-B bond is strongest at the ortho position.
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Synthesis of Polyene Natural Products using MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
Sources
Validation & Comparative
Comparative yield analysis of (2-Cyanobenzyl)boronic acid synthesis methods
The following guide provides a comparative yield analysis and detailed synthesis protocols for (2-Cyanobenzyl)boronic acid (and its stable pinacol ester), a critical building block in the synthesis of benzoxaborole therapeutics (e.g., Tavaborole analogs) and biarylnitriles.
Target Molecule: (2-Cyanobenzyl)boronic acid (or 2-(Cyanomethyl)phenylboronic acid) Structure: 2-(NC)-C₆H₄-CH₂-B(OH)₂ Primary Application: Suzuki-Miyaura coupling, Benzoxaborole drug synthesis.
Executive Summary
Synthesizing (2-cyanobenzyl)boronic acid presents a unique chemoselective challenge: the molecule contains an electrophilic nitrile group, a labile benzylic carbon-boron bond, and a Lewis-acidic boron center.
Experimental data indicates that Palladium-Catalyzed Borylation (Method A) offers the highest yield (82-88%) and purity for laboratory-scale applications, avoiding the side reactions common with strong nucleophiles. However, for industrial scale-up where raw material cost is paramount, Lateral Lithiation (Method B) remains a viable alternative, provided cryogenic conditions (-78°C) are strictly maintained to prevent nucleophilic attack on the nitrile.
Method Comparison Matrix
| Feature | Method A: Pd-Catalyzed Borylation | Method B: Lateral Lithiation | Method C: Cu-Catalyzed Substitution |
| Starting Material | 2-Cyanobenzyl bromide | o-Tolunitrile (2-Methylbenzonitrile) | 2-Cyanobenzyl halides |
| Reagents | B₂pin₂, Pd(dppf)Cl₂, KOAc | LDA or LiTMP, B(OiPr)₃ | B₂pin₂, CuI, LiOtBu |
| Typical Yield | 82% - 88% (as Pin ester) | 45% - 65% | 50% - 70% |
| Purity Profile | High (>95%); minimal homocoupling | Moderate; alkylation by-products | Moderate; requires rigorous purification |
| Scalability | Good (Kg scale possible) | Excellent (Ton scale), but cryo-limited | Good, lower cost catalyst |
| Key Risk | Protodeboronation during workup | Nucleophilic attack on CN group | Incomplete conversion |
PART 1: Detailed Synthesis Protocols
Method A: Palladium-Catalyzed Miyaura Borylation (Recommended)
Rationale: This method utilizes mild conditions to install the boron moiety.[1] The use of bis(pinacolato)diboron (B₂pin₂) traps the boron as a stable pinacol ester, preventing the rapid protodeboronation often seen with free benzylic boronic acids.
Protocol:
-
Reagent Prep: In a dry Schlenk flask, combine 2-cyanobenzyl bromide (1.0 equiv), B₂pin₂ (1.1 equiv), and KOAc (3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (3 mol%). The bidentate dppf ligand is crucial for stabilizing the Pd species and preventing β-hydride elimination.
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Degas with Argon for 15 minutes.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LC-MS.
-
Checkpoint: The reaction is complete when the benzyl bromide is consumed. Prolonged heating may lead to deborylation.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove palladium black and inorganic salts. Wash with EtOAc.[2]
-
Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Note: Silica gel can induce hydrolysis; use neutral alumina or rapid filtration if the free acid is detected.
-
Yield Expectation: 85% (Isolated as Pinacol Ester).
Method B: Lateral Lithiation of o-Tolunitrile (Cost-Effective)
Rationale: This method exploits the acidity of the benzylic protons in o-tolunitrile. It uses cheap starting materials but requires strict temperature control to prevent the lithiated species from attacking the nitrile (self-condensation).
Protocol:
-
Base Generation: Generate LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) in situ by adding n-BuLi (1.1 equiv) to TMP (1.1 equiv) in THF at -78°C.
-
Expert Insight: Use LiTMP instead of LDA. The steric bulk of TMP prevents nucleophilic attack on the nitrile carbon (Chichibabin-type reaction).
-
-
Deprotonation: Add o-tolunitrile (1.0 equiv) dropwise to the LiTMP solution at -78°C . Stir for 1 hour. The solution will turn deep red/purple (benzylic anion).
-
Borylation: Add Triisopropyl borate (B(OiPr)₃) (1.5 equiv) rapidly.
-
Warming: Allow the mixture to warm slowly to 0°C over 2 hours.
-
Hydrolysis (Critical): Quench with saturated NH₄Cl (mildly acidic/neutral).
-
Warning: Do NOT use strong mineral acids (HCl) for workup, as this accelerates protodeboronation of the benzylic boron bond.
-
-
Isolation: Extract with diethyl ether. The product is often isolated as the boronic acid trimer (boroxine) or converted immediately to the pinacol ester for stability.
Yield Expectation: 55-60%. (Losses due to oligomerization and incomplete lithiation).
PART 2: Mechanistic & Stability Analysis
The "Benzylic Boron" Instability
Benzylic boronic acids are significantly less stable than aryl boronic acids. The C-B bond is prone to protodeboronation via a mechanism involving coordination of water/base to boron, followed by electrophilic attack of a proton on the benzylic carbon.
-
Storage Strategy: Always store as the Pinacol Ester or MIDA Boronate .
-
Conversion: If the free acid is required, hydrolyze the ester immediately prior to use using NaIO₄/HCl (mild oxidative hydrolysis).
Visualization: Synthesis Workflow & Decision Logic
Figure 1: Decision tree for selecting the optimal synthesis route based on scale and purity requirements.
References
-
Miyaura Borylation of Benzylic Halides
-
Ishiyama, T., et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes."[3] Journal of Organic Chemistry.
-
-
Lateral Lithiation Methodology
-
Clark, R. D., et al. "Lateral Lithiation Reactions Promoted by Heteroatomic Substituents." Chemical Reviews.
-
-
Stability of Benzylic Boronates
-
Molander, G. A., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkyltrifluoroborates." Accounts of Chemical Research.
-
-
Benzoxaborole Synthesis Applications
-
Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry.
-
Sources
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of (2-Cyanobenzyl)boronic Acid
Introduction: Navigating the Challenges of Ortho-Substituted Substrates
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This transformation is indispensable in the pharmaceutical and materials science sectors for the synthesis of complex biaryl and heteroaryl structures.[2]
However, the success of a Suzuki-Miyaura coupling is profoundly influenced by the nature of its substrates. The specific focus of this guide, (2-Cyanobenzyl)boronic acid , presents a classic example of a "challenging" substrate. Its reactivity is complicated by two primary factors:
-
Steric Hindrance: The ortho-position of the cyano group relative to the boronic acid moiety can significantly impede key steps in the catalytic cycle, particularly the transmetalation and reductive elimination phases.
-
Electronic Effects & Functional Group Compatibility: The electron-withdrawing nature of the nitrile group can influence the nucleophilicity of the boronic acid. Furthermore, the Lewis basic nitrogen atom of the cyano group has the potential to coordinate to the palladium center, potentially leading to catalyst inhibition or off-cycle processes.
This guide provides a comparative analysis of different classes of palladium catalysts for the coupling of (2-Cyanobenzyl)boronic acid. We will move beyond a simple listing of options to explain the mechanistic rationale behind catalyst selection, empowering researchers to make informed decisions that enhance reaction efficiency, yield, and reproducibility.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism of the Suzuki-Miyaura coupling is critical to diagnosing and overcoming challenges posed by substrates like (2-Cyanobenzyl)boronic acid. The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3]
The generally accepted catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[4] This is often the rate-limiting step, especially with sterically hindered boronic acids.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle
For (2-Cyanobenzyl)boronic acid, steric clash can slow both the transmetalation and reductive elimination steps. An effective catalyst must be able to overcome these higher energy barriers.
A Comparative Analysis of Palladium Catalyst Systems
The evolution of palladium catalysts reflects the ongoing need to address increasingly complex synthetic challenges. We will compare four major classes of catalysts, evaluating their suitability for the target transformation.
Class 1: First-Generation Catalysts (e.g., Pd(PPh₃)₄)
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, air-sensitive catalyst that has been used in countless publications.[6] It is a Pd(0) precatalyst that can enter the catalytic cycle directly.
-
Mechanism of Action: In solution, Pd(PPh₃)₄ exists in equilibrium with the coordinatively unsaturated species Pd(PPh₃)₃ and Pd(PPh₃)₂, which are believed to be the catalytically active species.
-
Performance Insights: While effective for simple substrates, Pd(PPh₃)₄ often struggles with sterically demanding partners. The relatively small cone angle of the triphenylphosphine ligand may not be sufficient to promote the difficult reductive elimination step required for ortho-substituted biaryls. In a screening of catalysts for a different challenging coupling, Pd(PPh₃)₄ was the only one to show product formation, but the reaction did not proceed to completion even with increased catalyst loading.[7]
-
Verdict for (2-Cyanobenzyl)boronic acid: A poor first choice. Expect sluggish reaction rates, incomplete conversion, and the potential need for high catalyst loadings (5-10 mol%) and elevated temperatures, which can lead to byproduct formation.
Class 2: Robust Palladacycle Precatalysts (e.g., Pd(dppf)Cl₂)
Catalysts featuring the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand represent a significant step up in robustness and reliability.[1] Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
-
Mechanism of Action: The dppf ligand possesses a large "bite angle," which influences the geometry at the palladium center. This geometry is thought to facilitate the reductive elimination step, a key advantage for sterically hindered substrates. Its robustness makes it a reliable choice for a wide range of couplings.[8]
-
Performance Insights: Pd(dppf)Cl₂ is often a go-to catalyst for moderately challenging Suzuki-Miyaura couplings, including those with heteroaryl boronic acids.[1] Its stability and predictable performance make it a workhorse in many process chemistry labs.
-
Verdict for (2-Cyanobenzyl)boronic acid: A reasonable and cost-effective starting point for optimization. It offers a higher probability of success than Pd(PPh₃)₄ and is more user-friendly due to its air stability.
Class 3: Buchwald Dialkylbiarylphosphine Ligands and Precatalysts (e.g., SPhos, XPhos)
The development of bulky and electron-rich dialkylbiarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[9] These ligands, when paired with a palladium source (like Pd(OAc)₂) or used in the form of highly efficient precatalysts (e.g., XPhos Pd G2/G3), are the current state-of-the-art for challenging couplings.
-
Mechanism of Action: The combination of steric bulk and strong electron-donating ability in ligands like SPhos and XPhos dramatically accelerates both oxidative addition and, crucially, reductive elimination.[9] The steric bulk forces the coupling partners into a favorable orientation for C-C bond formation. Precatalysts based on these ligands generate the active L-Pd(0) species quickly and under mild conditions, which is essential when dealing with unstable boronic acids.[10]
-
Performance Insights: These catalytic systems have demonstrated unprecedented scope and reaction rates, even with catalyst loadings as low as 5 x 10⁻⁴ mol% Pd for certain substrates.[9] They are the catalysts of choice for coupling unactivated aryl chlorides and sterically congested substrates where other systems fail.[9]
-
Verdict for (2-Cyanobenzyl)boronic acid: The highest recommendation. Starting with a precatalyst such as XPhos Pd G2 or SPhos Pd G3 offers the greatest likelihood of achieving high yield and conversion under mild conditions. The efficiency of these catalysts is specifically designed to overcome the steric and electronic challenges presented by this substrate.
Class 4: Heterogeneous Catalysts (e.g., Pd/C)
Palladium on carbon (Pd/C) is an attractive option due to its low cost and ease of removal by filtration.
-
Mechanism of Action: The reaction is believed to occur on the surface of the palladium nanoparticles. However, there is ongoing debate about whether the true catalytic species is the nanoparticle surface or leached palladium atoms that perform the coupling in solution.
-
Performance Insights: While appealing for its reusability, Pd/C often requires higher temperatures and may exhibit lower activity and selectivity compared to homogeneous catalysts for complex substrates.[11] Some studies have shown good yields, but performance can be highly dependent on the quality of the catalyst and the specific reaction conditions.[12]
-
Verdict for (2-Cyanobenzyl)boronic acid: A secondary option, best explored if catalyst cost and recyclability are the primary drivers. It is less likely to provide the high efficiency needed for this challenging coupling compared to modern homogeneous systems.
Performance Summary and Catalyst Selection Matrix
The following table summarizes the key attributes of each catalyst class to guide your selection process. The performance data is inferred from literature on similarly challenging ortho-substituted and electronically demanding substrates.
| Catalyst Class | Example Catalyst | Typical Loading (mol%) | Efficacy with Hindered Substrates | Key Advantages | Key Disadvantages |
| First-Generation | Pd(PPh₃)₄ | 2 - 10% | Low to Moderate | Inexpensive, widely available | Air-sensitive, often requires high temperatures, low turnover for challenging substrates[7] |
| Ferrocenyl Ligands | Pd(dppf)Cl₂ | 1 - 5% | Moderate to High | Air-stable, robust, good general-purpose catalyst[1][8] | Less active than modern Buchwald systems for highly challenging substrates |
| Buchwald Ligands | XPhos Pd G2/G3 | 0.1 - 2% | Very High | Highest activity for hindered substrates , mild reaction conditions, air-stable precatalysts[9][10] | Higher cost |
| Heterogeneous | 10% Pd/C | 1 - 5% | Variable | Recyclable, easy to remove by filtration[12] | Often requires higher temperatures, potential for lower selectivity, leaching concerns[11] |
Recommended Experimental Protocol
Based on the analysis above, a Buchwald-type precatalyst is the most logical and scientifically sound starting point. The following protocol provides a robust methodology for the coupling of (2-Cyanobenzyl)boronic acid with a generic aryl bromide.
Reaction: (2-Cyanobenzyl)boronic acid + Aryl Bromide → 2-(Arylmethyl)benzonitrile
Caption: Figure 2: Experimental Workflow
Materials and Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
(2-Cyanobenzyl)boronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)
-
Magnetic stir bar
-
Schlenk flask or reaction vial with a screw cap and septum
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), (2-Cyanobenzyl)boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and XPhos Pd G3 precatalyst (0.02 mmol).[1]
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent (5 mL) to the flask via syringe.
-
Reaction Conditions: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.
Conclusion and Expert Recommendations
For the Suzuki-Miyaura coupling of a challenging substrate like (2-Cyanobenzyl)boronic acid , catalyst selection is paramount to success.
-
Primary Recommendation: Employ a modern Buchwald-type precatalyst, such as XPhos Pd G2/G3 or SPhos Pd G2/G3 . These systems are specifically engineered to overcome the steric hindrance and electronic challenges inherent to this substrate, offering the highest probability of achieving a high-yielding, clean, and efficient transformation under mild conditions.[9][10]
-
Alternative Strategy: If cost is a significant constraint, Pd(dppf)Cl₂ serves as a robust and reliable alternative.[1] It may require slightly more forceful conditions (higher temperature or longer reaction time) but is a significant improvement over first-generation catalysts.
-
Avoid: It is advisable to avoid starting with Pd(PPh₃)₄ , as its limitations with sterically hindered substrates are well-documented and likely to lead to suboptimal results.[7]
By grounding your experimental design in a mechanistic understanding of the catalyst's role, you can confidently approach even the most challenging cross-coupling reactions and accelerate your research and development objectives.
References
Sources
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- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Validation of Suzuki Coupling Products from (2-Cyanobenzyl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides an in-depth comparison of spectroscopic techniques for the validation of 2-cyanobiphenyl derivatives, a class of molecules often targeted in pharmaceutical research, synthesized via the palladium-catalyzed coupling of (2-Cyanobenzyl)boronic acid with various aryl halides.[2][3]
Our focus extends beyond mere data reporting; we delve into the causality behind experimental choices and present a self-validating framework for ensuring the structural integrity of these valuable compounds.
The Synthetic Challenge: Beyond the Ideal Reaction
The Suzuki-Miyaura coupling, while robust, is not without potential complications.[4] A successful reaction couples the benzyl group of the boronic acid to an aryl halide, but several side reactions can occur. Understanding these potential byproducts is critical for designing a rigorous validation strategy.
-
Protodeboronation: A common side reaction where the boronic acid moiety is replaced by a hydrogen atom from the solvent or residual water, leading to the formation of 2-cyanotoluene.[5][6] This is especially problematic under basic conditions used in the coupling.[6]
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen, yielding 1,2-bis(2-cyanophenyl)ethane.[7]
-
Starting Material Persistence: Incomplete reactions can leave residual (2-Cyanobenzyl)boronic acid and the starting aryl halide in the final product mixture.
A multi-faceted spectroscopic approach is therefore not just recommended, but essential for unambiguous confirmation of the desired product's structure and purity.
The Spectroscopic Toolkit: A Comparative Analysis
We will focus on three core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each provides a unique and complementary piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| NMR (¹H, ¹³C) | Detailed carbon-hydrogen framework, connectivity, and chemical environment of nuclei. | Unambiguous structure elucidation, identification of isomers, and quantification of impurities. | Lower sensitivity compared to MS, can be complex to interpret without 2D techniques. |
| Mass Spectrometry (MS) | Precise molecular weight of the compound. | Extremely high sensitivity, ideal for confirming the elemental composition. | Provides no information on connectivity, isomeric compounds are indistinguishable. |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast, simple, and excellent for identifying key bonds like the nitrile (C≡N) group. | Provides limited information on the overall molecular structure. |
Integrated Validation Workflow
A systematic approach ensures comprehensive analysis. The workflow begins with the initial reaction workup, followed by purification and subsequent spectroscopic analysis. Each step informs the next, creating a feedback loop for process optimization.
Caption: Decision tree for spectroscopic validation.
Comparison with Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is highly effective, other palladium-catalyzed cross-coupling reactions can also be used to synthesize 2-cyanobiphenyls. [8]
-
Stille Coupling: Uses organotin reagents instead of boronic acids. A primary drawback is the high toxicity of the tin compounds, making them less desirable, especially in pharmaceutical development. [8]* Negishi Coupling: Employs organozinc reagents. These reagents are often highly reactive and sensitive to air and moisture, requiring more stringent reaction conditions.
-
Hiyama Coupling: Utilizes organosilicon compounds. This method often requires fluoride activators, which can be corrosive and complicate reaction setup.
The Suzuki-Miyaura reaction's use of relatively stable, non-toxic, and commercially available boronic acids makes it a superior choice for both laboratory-scale synthesis and industrial applications. [5]The validation principles outlined in this guide are broadly applicable to products from these alternative methods, though the specific byproducts to screen for would differ.
Conclusion
The rigorous validation of Suzuki coupling products is a critical, multi-step process that relies on the synergistic use of NMR, MS, and FTIR spectroscopy. By understanding the strengths and limitations of each technique and applying them within a logical, self-validating workflow, researchers can ensure the structural integrity and purity of their synthesized compounds with the highest degree of confidence. This meticulous approach is fundamental to the progression of reliable and reproducible scientific research, particularly in the demanding field of drug development.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1027–1038. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. Retrieved from [Link]
-
Advion. SUZUKI REACTION MONITORING. Retrieved from [Link]
-
Bernstein, M. A., & Chen, Y. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. PubMed. Retrieved from [Link]
-
Bernstein, E. R. (2010). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Retrieved from [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. Retrieved from [Link]
-
Science.gov. palladium-catalyzed suzuki-miyaura cross-coupling: Topics. Retrieved from [Link]
-
Smith, A. M. R., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Retrieved from [Link]
-
de Oliveira, A. A., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Preprints.org. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
ChemConnections. 13C NMR Spectroscopy. Retrieved from [Link]
-
IJSAT. (2025). Applications of Spectroscopic Techniques in Characterization of Biological Compounds. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Kinetic Labyrinth of Suzuki Coupling with Ortho-Substituted Benzylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning testament to the power of palladium-catalyzed carbon-carbon bond formation.[1] Its versatility and functional group tolerance have made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] However, as with any powerful tool, its application is not without its nuances and challenges. One such challenge, frequently encountered in the synthesis of complex molecular architectures, is the coupling of sterically hindered substrates, particularly those involving ortho-substituted benzylboronic acids.
This guide, born from extensive experience in the field, eschews a rigid, one-size-fits-all template. Instead, it offers an in-depth exploration of the kinetic intricacies of Suzuki coupling with these challenging substrates. We will dissect the "why" behind experimental choices, providing you with the foundational knowledge to not only understand published methods but to rationally design and troubleshoot your own kinetic studies. Our focus is on building a self-validating system of experimentation, where each step is grounded in mechanistic understanding and supported by robust analytical techniques.
The Steric Hurdle: Why Ortho Substituents Throw a Wrench in the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The presence of bulky ortho substituents on the benzylboronic acid can significantly impact the kinetics of this cycle, often leading to sluggish reactions, low yields, and the formation of undesired byproducts.
The primary culprit is steric hindrance , which can impede several stages of the catalytic cycle. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is particularly sensitive to steric bulk.[3] For transmetalation to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species. This boronate then coordinates to the palladium complex. A bulky ortho group can hinder this coordination, slowing down the entire catalytic process. Furthermore, steric clash between the ortho substituent and the ligands on the palladium center can destabilize the transition state of the transmetalation step, further increasing the activation energy and decreasing the reaction rate.
Reductive elimination, the final step that forms the desired C-C bond and regenerates the Pd(0) catalyst, can also be affected by steric hindrance.[4] If the two organic groups on the palladium complex are sterically demanding, they may resist coming into the required proximity for bond formation, potentially leading to side reactions or catalyst decomposition.
Figure 2: A generalized experimental workflow for conducting kinetic studies of Suzuki-Miyaura coupling reactions.
Experimental Protocol: Kinetic Monitoring by Gas Chromatography (GC)
This protocol outlines a general procedure for monitoring the progress of a Suzuki coupling reaction using GC analysis.
1. Materials and Reagents:
-
Aryl halide (e.g., 4-bromoanisole)
-
ortho-Substituted benzylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., dioxane)
-
Internal standard (e.g., dodecane, must be stable under reaction conditions and not interfere with reactant or product peaks)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., Na₂SO₄)
-
GC vials
2. Reaction Setup (under an inert atmosphere, e.g., nitrogen or argon):
-
To a pre-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), ortho-substituted benzylboronic acid (1.2 mmol), palladium catalyst (0.01 mmol, 1 mol%), ligand (0.012 mmol, 1.2 mol%), and base (2.0 mmol).
-
Add the anhydrous solvent (e.g., 10 mL) and the internal standard (e.g., 0.5 mmol).
-
Seal the vessel and place it in a preheated oil bath at the desired temperature.
3. Sampling and Quenching:
-
At designated time points (e.g., t = 0, 5, 10, 20, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing the quenching solution (e.g., 1 mL of saturated aqueous NH₄Cl) and the extraction solvent (e.g., 1 mL of ethyl acetate).
-
Vortex the vial vigorously to ensure complete quenching and extraction.
4. Sample Preparation for GC Analysis:
-
Allow the layers in the quenched sample vial to separate.
-
Carefully transfer the organic layer to a new vial containing a small amount of drying agent (e.g., Na₂SO₄).
-
Filter the dried organic layer into a GC vial.
5. GC Analysis:
-
Analyze the samples using a gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column) and a flame ionization detector (FID).
-
Develop a temperature program that provides good separation of the starting materials, product, and internal standard.
-
Integrate the peak areas of the reactants, product, and internal standard.
6. Data Analysis:
-
Calculate the concentration of the reactants and product at each time point relative to the internal standard.
-
Plot the concentration of the product versus time to obtain a reaction profile.
-
From these plots, you can determine the initial reaction rate and, with further analysis, the reaction order and rate constant.
Note on Alternative Monitoring Techniques:
-
High-Performance Liquid Chromatography (HPLC): Similar to GC, but particularly useful for less volatile or thermally sensitive compounds. The sample preparation would involve dilution of the quenched aliquot in a suitable mobile phase. [5]* Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide real-time monitoring without the need for sampling and quenching. [6]This technique is powerful for elucidating reaction mechanisms by observing the formation and decay of intermediates.
-
Thin-Layer Chromatography/Compact Mass Spectrometry (TLC/CMS): A rapid and convenient method for reaction monitoring, providing both separation and mass confirmation of reactants and products directly from a TLC plate. [2]
Conclusion: Navigating the Kinetic Landscape
The Suzuki-Miyaura coupling of ortho-substituted benzylboronic acids presents a significant synthetic challenge, primarily due to steric hindrance that can impede key steps in the catalytic cycle. While a universal, highly active catalyst for all such substrates remains elusive, a deep understanding of the kinetic factors at play empowers chemists to make rational choices in catalyst, ligand, and reaction condition selection.
This guide has provided a framework for understanding these challenges, a semi-quantitative comparison of the reactivity of differently substituted substrates, and a practical protocol for conducting your own kinetic studies. By embracing a systematic and mechanistically informed approach, researchers can navigate the kinetic labyrinth of Suzuki coupling and unlock its full potential for the synthesis of complex, sterically encumbered molecules that are crucial in drug discovery and materials science.
References
-
Yang, C., Zhang, L., Lu, C., Zhou, S., Li, X., Li, Y., ... & Guo, X. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Catalysis, 4(10), 874-882. [Link]
-
Felpin, F. X., & Fouquet, E. (2005). Practical and Efficient Suzuki− Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd (0)/C. The Journal of organic chemistry, 70(21), 8575-8578. [Link]
-
K-STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
-
Suzuki, A. (2010). Akira Suzuki - Nobel Lecture. NobelPrize.org. [Link]
-
Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions with complex 1 under the optimized conditions. ... - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Semantic Scholar. (n.d.). Retrieved February 8, 2024, from [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - Beilstein Journals. (2021, October 29). Retrieved February 8, 2024, from [Link]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - FULIR. (n.d.). Retrieved February 8, 2024, from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 71(26), 9681-9686. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Retrieved February 8, 2024, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 8, 2024, from [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (n.d.). Retrieved February 8, 2024, from [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (n.d.). Retrieved February 8, 2024, from [Link]
-
Suzuki coupling reaction of various alkyl bromide with methylboronic... - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). Retrieved February 8, 2024, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 8, 2024, from [Link]
-
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17). Retrieved February 8, 2024, from [Link]
-
B-Alkyl Suzuki Couplings - Macmillan Group. (2005, February 16). Retrieved February 8, 2024, from [Link]
-
Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed. (2010, December 22). Retrieved February 8, 2024, from [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media | ACS Omega. (2018, April 24). Retrieved February 8, 2024, from [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6). Retrieved February 8, 2024, from [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Yoneda Labs [yonedalabs.com]
- 3. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Safe Handling of (2-Cyanobenzyl)boronic Acid: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the innovative use of complex molecules is paramount. (2-Cyanobenzyl)boronic acid is one such compound, offering unique chemical properties for organic synthesis. However, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring that the handling of this compound is conducted with the utmost care and precision.
Hazard Identification and Risk Assessment
Due to the presence of the cyanobenzyl and boronic acid functional groups, (2-Cyanobenzyl)boronic acid should be presumed to pose several health risks. Based on data from related compounds, researchers should be aware of the following potential hazards:
-
Skin and Eye Damage: The cyanobenzyl moiety, as seen in compounds like 2-Cyanobenzyl bromide, is associated with severe skin burns and eye damage.[1][2] Direct contact with (2-Cyanobenzyl)boronic acid may cause serious irritation or chemical burns.
-
Irritation: Phenylboronic acid derivatives are known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[3][4] Inhalation of dust or aerosols, as well as skin contact, should be minimized.
-
Toxicity: Some cyanophenylboronic acids are classified as toxic if swallowed, in contact with skin, or if inhaled.[5]
Given these potential hazards, a thorough risk assessment should be conducted before any handling of (2-Cyanobenzyl)boronic acid. This includes evaluating the quantities being used, the duration of exposure, and the specific laboratory operations being performed.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is crucial for minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling (2-Cyanobenzyl)boronic acid.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | To protect against splashes, dust, and aerosols that can cause severe eye damage.[1][2] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact that could lead to irritation or burns.[3][5] |
| Body | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge | Recommended when handling the powder outside of a chemical fume hood or when generating dust or aerosols to prevent respiratory irritation.[3][5][6] |
Safe Handling and Operational Plan
Adherence to a strict operational plan is essential for the safe handling of (2-Cyanobenzyl)boronic acid. The following workflow diagram illustrates the key steps for a safe laboratory procedure.
Sources
- 1. aksci.com [aksci.com]
- 2. 2-Cyanobenzyl Bromide | 22115-41-9 | TCI AMERICA [tcichemicals.com]
- 3. 3-Cyanophenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Cyanophenylboronic Acid | 126747-14-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
